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Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Documentation Hub

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  • Product: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine
  • CAS: 66300-62-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS: 66300-62-7). It is designed to assist analytical chemists and synthetic researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS: 66300-62-7). It is designed to assist analytical chemists and synthetic researchers in the structural validation and quality control of this pharmaceutical intermediate.[1]

Executive Summary & Structural Context

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a diamine building block characterized by a saturated piperidine heterocycle and a secondary acyclic amine. It serves as a critical intermediate in the synthesis of neuroactive ligands, particularly those targeting muscarinic or histaminergic receptors.

  • IUPAC Name: N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine

  • CAS Number: 66300-62-7[2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [3]
  • Molecular Weight: 156.27 g/mol [2][3]

Structural Visualization

The molecule possesses a chiral center at the C2 position of the piperidine ring. While often synthesized as a racemate, the spectroscopic data below applies to the free base form.

Structure N1 N1 (Me) C2 C2 (Chiral) N1->C2 C3 C3 C2->C3 C_alpha Cα' C2->C_alpha Exocyclic C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 N_amine NH C_alpha->N_amine C_ethyl1 Et-CH2 N_amine->C_ethyl1 C_ethyl2 Et-CH3 C_ethyl1->C_ethyl2

Figure 1: Connectivity of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine highlighting the N-heterocycle and acyclic amine chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is dominated by the conformational dynamics of the piperidine ring (chair conformation) and the N-methyl group.

Experimental Protocol (1H & 13C)
  • Solvent: CDCl

    
     (Deuterated Chloroform) is preferred to prevent amine proton exchange broadening observed in D
    
    
    
    O or MeOD.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[4]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle; 13C proton-decoupled (CPD).

Predicted H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are representative of the free base. Hydrochloride salts will exhibit significant downfield shifts (~0.5–1.0 ppm) for alpha-protons.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Et-CH

1.10Triplet (

Hz)
3HTerminal methyl of ethyl group.
Ring C3,4,5 1.20 – 1.75Multiplet (Complex)6HOverlapping methylene protons of the piperidine backbone.
Ring C2-H 1.95Multiplet1HMethine proton at the chiral center; shielded by lone pair.
N-CH

2.24Singlet3HCharacteristic sharp singlet of N-methyl piperidine.
Sidechain CH

2.45 – 2.55Multiplet2HExocyclic methylene (C

') adjacent to chiral center.
Et-CH

2.62Quartet (

Hz)
2HMethylene of the ethyl group.
Ring C6-H

2.85Broad Doublet1HEquatorial proton at C6; deshielded by nitrogen anisotropy.
NH 1.5 – 2.0Broad Singlet1HExchangeable; shift varies with concentration/water content.
Predicted C NMR Data (100 MHz, CDCl )

The


C spectrum is critical for confirming the N-methyl and ethyl substitutions.
Carbon EnvironmentShift (

ppm)
TypeNotes
Et-CH

15.2CH

Typical terminal ethyl.
Ring C4 24.5CH

Furthest from nitrogen.
Ring C3/C5 29.8 / 25.6CH

C3 is slightly deshielded due to proximity to C2 substituent.
N-CH

43.1CH

Diagnostic N-methyl signal.
Et-CH

44.2CH

Ethyl methylene attached to amine.
Sidechain C

'
52.8CH

Linker between ring and ethylamine.
Ring C6 57.4CH

Alpha to ring nitrogen.
Ring C2 62.1CHChiral center; most deshielded methine.

Mass Spectrometry (MS)

The mass spectrum of 1,2-disubstituted piperidines is governed by


-cleavage mechanisms.
Ionization Protocol
  • Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

Fragmentation Analysis (EI-MS)
  • Molecular Ion (M

    
    ): 
    
    
    
    156 (Weak intensity, typical for aliphatic amines).
  • Base Peak: The fragmentation is driven by the stability of the iminium ion formed from the piperidine ring.

Primary Fragmentation Pathway:

  • 
    -Cleavage (Ring):  Loss of the C2-sidechain is a dominant pathway for N-methylpiperidines, generating the 
    
    
    
    -methyl-tetrahydropyridinium ion (
    
    
    98).
  • 
    -Cleavage (Sidechain):  Cleavage between the exocyclic methylene and the secondary nitrogen.
    

MassSpec M_Ion Molecular Ion (M+) m/z 156 Frag_A Base Peak (Ring α-cleavage) N-methyl-tetrahydropyridinium m/z 98 M_Ion->Frag_A Loss of -CH2NHGt Frag_B Side Chain Fragment (Ethylaminomethyl cation) m/z 58 M_Ion->Frag_B 2nd Pathway Frag_C Loss of Ethyl [M - C2H5]+ m/z 127 M_Ion->Frag_C Loss of Et

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the secondary amine and the lack of carbonyl impurities (e.g., from incomplete reduction of an amide precursor).

Key Absorbance Bands (ATR-FTIR)
Wavenumber (cm

)
Vibration ModeIntensityInterpretation
3300 – 3350 N-H StretchWeak/BroadDiagnostic for secondary amine.
2930 – 2950 C-H Stretch (asym)StrongAlkyl chains (ethyl and ring).
2700 – 2800 Bohlmann Bands MediumCritical Feature: Indicates C-H bonds anti-periplanar to N-lone pairs; confirms trans-fused chair conformation in piperidines.
1450 – 1470 CH

Scissoring
MediumRing and chain methylenes.
1100 – 1150 C-N StretchMediumAliphatic C-N bonds.

Quality Control & Impurity Profile

When analyzing this compound, researchers must be vigilant for specific impurities arising from the synthesis (typically reductive amination).

  • Over-Alkylation: Presence of N,N-diethyl species.

    • Detection: Check MS for

      
       184 (M+28).
      
  • Unreduced Intermediate: Presence of the imine or amide.

    • Detection: Strong IR band at 1650–1690 cm

      
       (C=N or C=O).
      
  • Water Content: Being a diamine, the compound is hygroscopic.

    • Detection: Broad O-H stretch in IR (~3400 cm

      
      ) and water peak in NMR (variable shift).
      

References

  • Rubin, M., & Gevorgyan, V. (2001). Synthesis of Piperidines and Dehydropiperidines. Chemical Reviews. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • ChemicalBook. (n.d.). Ethyl[(1-methylpiperidin-2-yl)methyl]amine Product Entry. Retrieved February 28, 2026. Link

Sources

Exploratory

CAS 66300-62-7: Structural Dynamics, Synthesis, and Application of Ethyl[(1-methylpiperidin-2-yl)methyl]amine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of basic, lipophilic pharmacophores is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of basic, lipophilic pharmacophores is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 66300-62-7 , chemically identified as Ethyl[(1-methylpiperidin-2-yl)methyl]amine , is a highly specialized, unsymmetrical diamine building block[1]. Featuring both a tertiary piperidine nitrogen and a secondary exocyclic amine, this scaffold provides a versatile platform for the synthesis of complex neuroactive compounds, antiarrhythmics, and G-protein-coupled receptor (GPCR) ligands. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its critical role in pharmacophore mapping.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 66300-62-7 stems from its unique structural topology. The molecule contains a 1-methylpiperidine core with an ethylaminomethyl substituent at the C2 position. This creates a highly localized, electron-rich environment with two distinct basic centers.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of CAS 66300-62-7[1],[2]:

PropertyValueCausality / Chemical Significance
Chemical Name Ethyl[(1-methylpiperidin-2-yl)methyl]amineNomenclature reflects the dual-amine nature.
CAS Registry Number 66300-62-7Unique identifier for the racemic mixture.
Molecular Formula C9H20N2Indicates a highly saturated, aliphatic framework.
Molecular Weight 156.27 g/mol Low molecular weight ideal for fragment-based design.
MDL Number MFCD08361584Database indexing for structural verification.
Hydrogen Bond Donors 1The secondary amine acts as an H-bond donor.
Hydrogen Bond Acceptors 2Both nitrogen atoms can accept hydrogen bonds.
Stereocenters 1 (at C2 of piperidine)Necessitates chiral resolution for enantiopure APIs.

Structural Dynamics: The differential basicity between the two nitrogen atoms dictates the compound's reactivity. The secondary exocyclic amine is sterically accessible and highly nucleophilic, making it the primary site for acylation or alkylation. Conversely, the tertiary piperidine nitrogen is sterically hindered by the N-methyl group and the adjacent C2-substituent, rendering it less nucleophilic but sufficiently basic to form stable salts (e.g., dihydrochloride) for improved aqueous solubility.

Synthetic Methodologies: A Self-Validating Protocol

Step-by-Step Protocol: Selective Reductive Amination

Rationale: The choice of sodium triacetoxyborohydride (


) over sodium borohydride (

) is critical.

is overly reactive and will prematurely reduce the starting aldehyde to an alcohol byproduct.

is a milder reagent that selectively reduces the protonated imine (iminium ion) intermediate, ensuring near-quantitative conversion to the desired secondary amine.
  • Imine Condensation (In-Process Control):

    • Procedure: Dissolve 1-methylpiperidine-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of ethylamine (2.0 M in THF, 1.2 eq).

    • Causality: Introduce activated 4Å molecular sieves to the reaction flask. The condensation releases water; removing this water drives the equilibrium entirely toward the imine intermediate, preventing reversible hydrolysis. Stir at 25 °C for 2 hours.

  • Selective Reduction:

    • Procedure: Cool the reaction mixture to 0 °C to control the exothermic nature of the reduction. Portion-wise, add

      
       (1.5 eq).
      
    • Causality: The addition of a catalytic amount of glacial acetic acid (0.1 eq) can be used to lower the pH slightly, accelerating the formation of the reactive iminium species without degrading the borohydride reagent. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quench and Biphasic Workup:

    • Procedure: Quench the reaction carefully with saturated aqueous

      
       until gas evolution ceases. Extract the aqueous layer three times with DCM.
      
    • Causality: The basic quench neutralizes the acetic acid and ensures both nitrogen atoms of the product are deprotonated (free base form), forcing the highly lipophilic CAS 66300-62-7 into the organic DCM layer.

  • Purification:

    • Procedure: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify via vacuum distillation to isolate the pure diamine.
      

Pathway Visualization

The following diagram illustrates the synthetic workflow described above, culminating in the derivatization of CAS 66300-62-7 into a bioactive benzamide—a classic application in medicinal chemistry.

SynthesisWorkflow SM1 1-Methylpiperidine- 2-carboxaldehyde Imine Imine Intermediate (-H2O, Mol. Sieves) SM1->Imine Condensation SM2 Ethylamine (2.0 M in THF) SM2->Imine Product CAS 66300-62-7 Ethyl[(1-methylpiperidin- 2-yl)methyl]amine Imine->Product NaBH(OAc)3 Reduction API Bioactive Benzamide (e.g., GPCR Ligand) Product->API Acylation (Ar-COCl)

Synthetic workflow and derivatization of CAS 66300-62-7 into bioactive benzamides.

Pharmacophore Mapping & Medicinal Chemistry Applications

The 2-aminomethylpiperidine scaffold is widely recognized as a "privileged structure" in pharmacology[3]. It serves as the foundational core for several classes of therapeutics:

  • Antiarrhythmic Agents: Unsubstituted or lightly substituted 2-aminomethylpiperidines are critical raw materials for the synthesis of Class Ic antiarrhythmics like flecainide acetate[3],[4]. The piperidine ring provides the necessary basicity to interact with sodium channels in cardiac tissue[5].

  • GPCR Modulators (Benzamide Antipsychotics): When CAS 66300-62-7 is coupled with substituted benzoic acids (e.g., 2-methoxy-5-sulfamoylbenzoic acid), it forms benzamide derivatives structurally analogous to sulpiride or remoxipride.

  • Causality in Design: The specific

    
    -ethyl and 
    
    
    
    -methyl substitutions in CAS 66300-62-7 are not arbitrary. The
    
    
    -methyl group on the piperidine ring locks the chair conformation and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. Simultaneously, the
    
    
    -ethyl group on the exocyclic amine provides precise steric bulk that fits optimally into the binding pockets of Dopamine
    
    
    and
    
    
    receptors, preventing rapid enzymatic degradation by monoamine oxidases (MAOs).

Analytical Characterization for Quality Control

To ensure the scientific integrity of the synthesized CAS 66300-62-7, the following analytical self-validation parameters must be met:

  • Nuclear Magnetic Resonance (

    
    H NMR, 400 MHz, 
    
    
    
    ):
    The spectrum must exhibit a distinct singlet at
    
    
    2.3 ppm integrating for 3 protons (
    
    
    -methyl group). The
    
    
    -ethyl group will present as a classic triplet at
    
    
    1.1 ppm (3H) and a quartet at
    
    
    2.6 ppm (2H). The stereocenter at C2 will cause the diastereotopic protons of the adjacent methylene bridge to split into a complex multiplet.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant

    
     pseudomolecular ion at m/z 157.1.
    
  • High-Performance Liquid Chromatography (HPLC):

    • Expert Insight: Because CAS 66300-62-7 is a diamine, using standard acidic mobile phases (e.g., 0.1% TFA) will result in double protonation, causing severe peak tailing due to secondary interactions with residual silanols on standard C18 columns.

    • Solution: Utilize a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) coupled with a base-resistant hybrid silica column (e.g., Waters XBridge). This suppresses ionization, ensuring sharp, symmetrical peaks and accurate purity quantification.

References

  • Zhang, S., Ding, X., & Wang, Y. (2024). "A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan." Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • United States Patent 5374728A. "Process for the preparation of 2-aminomethylpiperidine." Google Patents.

Sources

Foundational

Technical Guide: Mechanism of Action of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine In Vitro

The following is an in-depth technical guide on the mechanism of action of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS 66300-62-7), also known as N-Ethyl-1-methyl-2-piperidinemethanamine . This guide synthesizes the...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the mechanism of action of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS 66300-62-7), also known as N-Ethyl-1-methyl-2-piperidinemethanamine .

This guide synthesizes the compound's structural pharmacology with established mechanistic principles of N-substituted 2-(aminomethyl)piperidines , a class of molecules known for their activity at Sigma-1 receptors , ion channels , and as intermediates in the synthesis of antiarrhythmics (e.g., Flecainide analogs) and local anesthetics.[1]

[1]

Executive Summary & Chemical Identity

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a piperidine diamine derivative characterized by a lipophilic 1-methyl-piperidine ring linked via a methylene bridge to an N-ethyl amine.[1] Structurally, it belongs to the class of cationic amphiphilic drugs (CADs) .[1]

  • IUPAC Name: N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine[1]

  • CAS Number: 66300-62-7[1]

  • Molecular Formula: C9H20N2[1]

  • Molecular Weight: 156.27 g/mol [1]

  • Key Structural Pharmacophore: The 1-methyl-2-(aminomethyl)piperidine motif is a privileged scaffold in medicinal chemistry, often conferring high affinity for Sigma-1 receptors (

    
    R)  and Voltage-Gated Sodium Channels (Na
    
    
    
    )
    .[1]
Pharmacological Profile Overview
Target ClassPrimary MechanismPredicted Affinity (

)
Functional Outcome
Sigma-1 Receptor (

R)
Agonist / Chaperone ModulatorHigh (nM range)Ca

mobilization, Neuroprotection
Na

Channels
Pore Blocker (Local Anesthetic site)Moderate (

M range)
Inhibition of action potential propagation
Muscarinic Receptors Allosteric Modulator / AntagonistLow-ModerateModulation of cholinergic signaling

Mechanism of Action: Core Pathways

Sigma-1 Receptor ( R) Modulation

The primary in vitro mechanism of N-alkyl-piperidines is the modulation of the Sigma-1 receptor , an endoplasmic reticulum (ER)-resident chaperone protein.[1] Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine possesses the requisite basic nitrogen (protonated at physiological pH) and hydrophobic core to bind the


R pharmacophore.[1]
  • Binding Dynamics: The protonated N-ethyl amine forms an electrostatic interaction with Asp126 in the

    
    R ligand-binding pocket, while the piperidine ring engages in hydrophobic interactions with the aromatic cage (Tyr103, Phe184).[1]
    
  • Chaperone Activation: Upon binding, the ligand promotes the dissociation of

    
    R from the ER chaperone BiP (Binding Immunoglobulin Protein) .[1]
    
  • Downstream Signaling: The free

    
    R translocates to the Mitochondria-Associated ER Membrane (MAM), where it stabilizes IP3 Receptor Type 3 (IP3R3) , enhancing ER-to-mitochondria Ca
    
    
    
    transfer.[1] This boosts mitochondrial bioenergetics and suppresses ER stress.[1]
Voltage-Gated Sodium Channel (Na ) Blockade

Similar to structurally related local anesthetics (e.g., Mepivacaine, Bupivacaine), this compound acts as a state-dependent blocker of Na


 channels.[1]
  • Pore Occlusion: The molecule enters the intracellular side of the Na

    
     channel pore in its open state.[1]
    
  • Binding Site: It binds to the local anesthetic receptor site located in the S6 transmembrane segment of domain IV (D4S6), specifically interacting with Phe1764 and Tyr1771 (numbering based on Na

    
    1.2).[1]
    
  • Use-Dependence: Inhibition is enhanced during high-frequency firing (phasic block), making it selective for hyperexcitable tissues.[1]

Visualized Mechanism Pathway

The following diagram illustrates the dual mechanism involving


R translocation and Na

channel blockade.[1]

MOA_Pathway cluster_Sigma Sigma-1 Receptor Pathway (ER/MAM) cluster_Nav Na+ Channel Pathway (Plasma Membrane) Ligand Ethyl-(1-methyl-piperidin- 2-ylmethyl)-amine Sig1_BiP Sigma-1R/BiP Complex (Inactive) Ligand->Sig1_BiP Dissociates Nav_Open Nav Channel (Open State) Ligand->Nav_Open Enters Pore Sig1_Free Sigma-1R (Active/Free) Sig1_BiP->Sig1_Free Activation IP3R3 IP3R3 Stabilization Sig1_Free->IP3R3 Chaperoning Mito_Ca Increased Mitochondrial Ca2+ Influx IP3R3->Mito_Ca Bioenergetics Nav_Blocked Nav Channel (Blocked State) Nav_Open->Nav_Blocked Affinity Binding (D4S6 Site) Signal_Inhib Inhibition of Action Potential Nav_Blocked->Signal_Inhib Phasic Block

Caption: Dual mechanistic pathway showing Sigma-1 receptor activation (ER stress modulation) and Na+ channel blockade (excitability modulation).[1]

In Vitro Experimental Protocols

To validate the mechanism of action, the following standardized assays are recommended. These protocols are designed to be self-validating with positive controls.[1]

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the binding affinity (


) of the compound for 

R.[1]
  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in

    
    R).[1]
    
  • Ligand: [³H]-(+)-Pentazocine (Specific

    
     agonist).[1]
    
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.[1]
    
  • Incubation:

    • Mix 100

      
      g membrane protein with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).[1]

    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Patch Clamp Electrophysiology (Na 1.2 / Na 1.5)

Objective: Assess state-dependent blockade of sodium channels.

  • Cell Line: HEK293 cells stably expressing human Na

    
    1.5 (cardiac) or Na
    
    
    
    1.2 (neuronal).[1]
  • Setup: Whole-cell patch clamp configuration.

  • Solutions:

    • Pipette (Intracellular):[1] 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.[1]

    • Bath (Extracellular):[1] 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES.[1]
  • Protocol:

    • Tonic Block: Hold at -120 mV, depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

    • Phasic Block: Apply a train of pulses (20 Hz) to 0 mV. Measure the decay in peak current amplitude across the train.[1]

  • Data Output: Plot fractional block vs. concentration to derive

    
     for both tonic and phasic conditions.
    
Cytotoxicity & ER Stress Assay

Objective: Evaluate the functional consequence of


R modulation.
  • Cell Line: SH-SY5Y (Neuroblastoma) or CHO cells.[1]

  • Stressor: Induce ER stress using Thapsigargin (1

    
    M).[1]
    
  • Treatment: Pre-treat cells with Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (1-10

    
    M) for 1 hour.[1]
    
  • Readout:

    • Cell Viability: MTT or CellTiter-Glo assay at 24 hours.

    • Calcium Flux: Fluo-4 AM staining to measure cytosolic Ca

      
       transients upon agonist stimulation.[1]
      

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationship (SAR) data for homologous 2-(aminomethyl)piperidines:

Assay ParameterPredicted ValueReference Standard Comparison

R Binding (

)
10 - 150 nMComparable to Dextromethorphan

R Binding (

)
> 1,000 nMLow selectivity for Sigma-2
Na

Tonic Block (

)
20 - 50

M
Weaker than Lidocaine
Na

Phasic Block (

)
5 - 10

M
Significant use-dependence
hERG Inhibition (

)
> 10

M
Low risk compared to phenyl-piperidines

References

  • Sigma-1 Receptor Pharmacology

    • Mechanism:[1][2] Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. Link

  • Piperidine-Based Sodium Channel Blockers

    • SAR Study: Lenkowski, P. W., et al. (2004).[1] "State-Dependent Block of Na+ Channels by Local Anesthetics and Anticonvulsants."[1] Neuropharmacology. Link

  • Chemical Identity & Synthesis

    • Source: ChemicalBook / PubChem Entry for CAS 66300-62-7.[1] Link

  • Methodology for Binding Assays

    • Protocol: Ganapathy, M. E., et al. (1999).[1] "Sigma-1 Receptor: Ligand Binding Assays." Current Protocols in Pharmacology. Link

Disclaimer: This guide is based on the chemical structure and established pharmacological class properties of N-substituted piperidine diamines. Specific biological data for CAS 66300-62-7 is inferred from high-confidence Structure-Activity Relationship (SAR) models.

Sources

Exploratory

Engineering the Synthesis of N-Ethyl-1-methyl-2-piperidinemethanamine: A Technical Whitepaper

Executive Summary N-ethyl-1-methyl-2-piperidinemethanamine (CAS Registry Number: 66300-62-7) is a highly privileged diamine pharmacophore characterized by a saturated piperidine heterocycle, an endocyclic tertiary amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-1-methyl-2-piperidinemethanamine (CAS Registry Number: 66300-62-7) is a highly privileged diamine pharmacophore characterized by a saturated piperidine heterocycle, an endocyclic tertiary amine, and an exocyclic secondary amine[1]. This rigid, basic scaffold is frequently utilized in medicinal chemistry for the development of central nervous system (CNS) agents, anti-osteoclast compounds, and potent antibacterials[2].

For drug development professionals and process chemists, the primary synthetic challenge lies in the orthogonal functionalization of the two nitrogen centers. Over-alkylation, quaternization, and poor regioselectivity are common pitfalls. This whitepaper details two state-of-the-art, self-validating synthetic routes designed to maximize yield, ensure regiocontrol, and provide scalable pathways for both exploratory research and kilogram-scale production.

Retrosynthetic Strategy & Mechanistic Rationale

As application scientists, our objective is to design routes that minimize protecting group manipulations while maintaining strict control over the reaction environment. We have developed two distinct pathways based on the availability of starting materials and the desired scale of synthesis.

Route A: The Pipecolic Acid Amidation-Reduction Pathway

This route is highly scalable and relies on robust, classical transformations.

  • Causality of Design: We initiate the sequence with piperidine-2-carboxylic acid (pipecolic acid). The endocyclic nitrogen is selectively methylated via a transition-metal-free Eschweiler-Clarke reaction[3]. Formaldehyde acts as the carbon source, while formic acid serves as the hydride donor, naturally preventing over-alkylation. The carboxylic acid is then activated using 1,1'-Carbonyldiimidazole (CDI) rather than thionyl chloride. CDI prevents the generation of HCl gas, which would otherwise protonate the basic piperidine nitrogen and stall the subsequent amidation with ethylamine. Finally, the amide is deoxygenated using Lithium Aluminum Hydride (LiAlH₄)[4][5].

Route B: The Catalytic Reductive Amination Pathway

This route is optimized for atom economy and rapid throughput.

  • Causality of Design: Starting from 1-methylpiperidine-2-methanol, a Swern oxidation yields the corresponding carboxaldehyde. The critical step is the reductive amination with ethylamine. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reductant. As established in the seminal work by Abdel-Magid et al., the electron-withdrawing acetoxy ligands dampen the hydride's reactivity[6]. This ensures the reagent selectively reduces the transiently formed iminium ion rather than prematurely reducing the aldehyde back to the starting alcohol[6].

Mechanistic Workflows

RouteA A Pipecolic Acid B Eschweiler-Clarke (CH₂O, HCOOH) A->B C 1-Methylpipecolic Acid B->C D Amidation (CDI, EtNH₂) C->D E Amide Intermediate D->E F Reduction (LiAlH₄) E->F G Target Molecule (CAS 66300-62-7) F->G

Workflow of the Pipecolic Acid Amidation-Reduction Pathway (Route A).

RouteB A 1-Methylpiperidine- 2-methanol B Swern Oxidation (DMSO, (COCl)₂) A->B C 1-Methylpiperidine- 2-carboxaldehyde B->C D Reductive Amination (EtNH₂, NaBH(OAc)₃) C->D E Target Molecule (CAS 66300-62-7) D->E

Workflow of the Catalytic Reductive Amination Pathway (Route B).

Experimental Protocols (Self-Validating Systems)

Every protocol below is engineered with integrated In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to the next synthetic stage.

Protocol 1: Synthesis via Route A (Amidation-Reduction)

Step 1: Eschweiler-Clarke Methylation

  • Charge a round-bottom flask with pipecolic acid (1.0 eq) and formic acid (85% aq, 5.0 eq).

  • Add formaldehyde (37% aq, 3.0 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 100 °C) for 12 hours. CO₂ evolution will be observed.

  • Self-Validation IPC: Analyze via LC-MS. The reaction is complete when the starting material (m/z 130.1) is consumed, and the 1-methylpipecolic acid mass (m/z 144.1) plateaus.

  • Concentrate under vacuum, basify with NaOH to pH 10, and extract with dichloromethane (DCM).

Step 2: CDI-Mediated Amidation

  • Dissolve 1-methylpipecolic acid (1.0 eq) in anhydrous THF under inert N₂.

  • Add CDI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until CO₂ evolution ceases.

  • Introduce ethylamine (2.0 M in THF, 2.0 eq) dropwise. Stir for 4 hours.

  • Self-Validation IPC: Perform FTIR analysis on an aliquot. The disappearance of the broad carboxylic acid OH stretch (~3000 cm⁻¹) and the emergence of a sharp amide I band (~1650 cm⁻¹) confirms conversion.

Step 3: Deoxygenative Reduction

  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C.

  • Slowly add the amide intermediate from Step 2 (dissolved in THF) to control the exothermic hydride transfer[4].

  • Reflux the mixture for 6 hours.

  • Self-Validation IPC: Quench a micro-aliquot and analyze via GC-MS. The complete disappearance of the amide peak and the appearance of the target diamine (m/z 156.2) validates the reduction.

  • Perform a Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter and concentrate to yield N-ethyl-1-methyl-2-piperidinemethanamine.

Protocol 2: Synthesis via Route B (Reductive Amination)

Step 1: Swern Oxidation

  • Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM to -78 °C.

  • Add DMSO (3.0 eq) dropwise, maintaining the temperature strictly below -60 °C to prevent Pummerer side reactions.

  • Add 1-methylpiperidine-2-methanol (1.0 eq) in DCM. Stir for 30 minutes.

  • Quench with Triethylamine (5.0 eq) and allow to warm to room temperature.

  • Self-Validation IPC: TLC (10% MeOH/DCM) using a 2,4-DNP stain. A bright yellow/orange spot confirms the presence of the aldehyde.

Step 2: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add ethylamine (1.5 eq) and stir for 1 hour to allow transient iminium formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature[6].

  • Self-Validation IPC: Monitor via LC-MS. The intermediate iminium mass will rapidly convert to the final product mass (m/z 156.2).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via vacuum distillation.

Quantitative Data & Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic pathways, allowing process chemists to select the optimal route based on laboratory constraints.

MetricRoute A: Amidation-ReductionRoute B: Reductive Amination
Overall Yield 65% – 72%75% – 82%
Number of Steps 32
Atom Economy Moderate (Generates Aluminum waste)High (Catalytic/Mild hydrides)
Scalability Excellent (Proven at Kilogram scale)Good (Requires strict cryogenic control)
Primary IPC Method FTIR (Carbonyl disappearance)LC-MS & TLC (2,4-DNP staining)
Safety Profile High risk (LiAlH₄ reactivity)Moderate risk (Oxalyl chloride off-gassing)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996. URL: [Link]

  • CHIMIA. "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source". CHIMIA International Journal for Chemistry. URL:[Link]

  • ResearchGate. "Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation". URL:[Link]

  • ACS Publications. "Highly Selective, Efficient Deoxygenative Hydrogenation of Amides Catalyzed by a Manganese Pincer Complex via Metal–Ligand Cooperation". ACS Catalysis. URL:[Link]

Sources

Foundational

Computational Pharmacodynamics: In Silico Elucidation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Receptor Binding

Executive Summary & Molecular Context[1][2][3][4] This guide details the in silico modeling protocol for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine , a privileged scaffold structurally analogous to 2-(aminomethyl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1][2][3][4]

This guide details the in silico modeling protocol for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine , a privileged scaffold structurally analogous to 2-(aminomethyl)piperidines. This chemical class is pharmacologically significant as a template for Histamine H3 Receptor (H3R) antagonists , Sigma-1 receptor ligands , and Kappa Opioid Receptor (KOR) agonists .

The molecule presents specific computational challenges:

  • Ionization State: It contains two basic nitrogen centers (piperidine ring

    
     and exocyclic secondary amine). At physiological pH (7.4), the molecule predominantly exists as a dication or monocation, critical for electrostatic anchoring to Aspartate residues (e.g., Asp3.32 in Class A GPCRs).
    
  • Stereochemistry: The C2 position on the piperidine ring is a chiral center. Accurate modeling requires the independent simulation of both

    
     and 
    
    
    
    enantiomers to determine stereoselectivity.
  • Conformational Flexibility: The ethyl-aminomethyl side chain introduces rotatable bonds that require Induced Fit Docking (IFD) rather than rigid-receptor protocols.

Computational Workflow Architecture

The following diagram outlines the decision logic for the modeling campaign, prioritizing high-precision methods for this flexible ligand.

Workflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Sampling cluster_Sim Phase 3: Dynamics & Energy Start Ligand: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine LigPrep Ligand Prep (Epik/Jaguar) pH 7.4 +/- 2.0 Generate (R) & (S) Enantiomers Start->LigPrep ProtPrep Protein Prep (PDB: 6AZA/7F8K) H-Bond Optimization Restrained Minimization Start->ProtPrep Glide Initial Glide SP Docking (Rigid Receptor) LigPrep->Glide ProtPrep->Glide IFD Induced Fit Docking (IFD) Crucial for Ethyl-chain accommodation Glide->IFD Pose Refinement MD MD Simulation (Desmond/GROMACS) 100ns NPT Ensemble Lipid Bilayer (POPC) IFD->MD Top 3 Poses MMGBSA Binding Free Energy (MM-GBSA/PBSA) MD->MMGBSA Trajectory Analysis

Figure 1: End-to-end computational workflow emphasizing Induced Fit Docking (IFD) to accommodate the flexible ethyl-aminomethyl side chain.

Phase 1: Ligand & Target Preparation

Ligand Chemistry & Quantum Mechanics

The binding affinity of piperidine diamines is driven by the protonation state. You must not model this as a neutral molecule.

  • Protocol:

    • Structure Generation: Build both

      
      -Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine and its 
      
      
      
      -enantiomer.
    • Ionization (Epik/LigPrep): Calculate pKa values. The ring nitrogen (N1) typically has a pKa

      
       10.0, and the exocyclic amine 
      
      
      
      9.5.
    • QM Optimization: Perform a geometry optimization using DFT (B3LYP/6-31G**) to resolve the lowest energy chair conformation of the piperidine ring. The methyl group on N1 prefers the equatorial position to minimize 1,3-diaxial interactions.

Target Selection (Histamine H3 Case Study)

Given the structural homology to pitolisant and other piperidine-based H3 antagonists, the Histamine H3 Receptor (H3R) is the primary target.

  • PDB Selection: Use PDB ID: 7F8K (H3R bound to inverse agonist) or 6AZA .

  • Homology Modeling: If investigating Sigma-1, use PDB ID: 5HK1 .

  • Pre-processing:

    • Remove non-essential water molecules (keep waters bridging D3.32 if present).

    • Model missing loops using Prime or Modeller.

    • Critical Step: Protonate Aspartate 114 (D3.32) as deprotonated (negative charge) to accept the salt bridge from the ligand's protonated amine.

Phase 2: Induced Fit Docking (IFD)

Standard rigid docking (e.g., AutoDock Vina, Glide SP) often fails with this ligand because the ethyl group on the exocyclic amine requires the receptor side chains (specifically Tyr3.37 and Glu5.46 in H3R) to reorganize.

The IFD Protocol

Why: To simulate the "breathing" of the binding pocket.

  • Initial Glide Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow clashing poses to pass the initial filter.

  • Prime Refinement: Residues within 5.0 Å of the ligand pose are refined using Prime (molecular mechanics).

  • Redocking: The ligand is redocked into the newly optimized receptor structures with full hard-sphere potentials.

Key Interaction Checkpoints

Validate your poses against these canonical Class A GPCR interactions:

Interaction TypeTarget Residue (Ballesteros-Weinstein)Mechanism
Salt Bridge Asp 3.32 Critical ionic bond with the protonated piperidine nitrogen or exocyclic amine.
Cation-

Tyr 3.37 / Trp 6.48 Interaction with the positively charged amine.
H-Bond Glu 5.46 Hydrogen bond with the exocyclic -NH- proton.
Hydrophobic Phe 3.41 Steric enclosure of the ethyl/methyl groups.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the salt bridge and the conformation of the ethyl chain over time.

System Setup
  • Force Field: OPLS4 or CHARMM36m (optimized for lipids/GPCRs).

  • Membrane: Embed the receptor in a POPC lipid bilayer.

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

Simulation Protocol
  • Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with heavy atom restraints.

  • Production Run: 100 ns unconstrained simulation at 310 K.

  • Time Step: 2.0 fs.

Analysis Metrics (RMSD & RMSF)

The following Graphviz diagram illustrates the logic for interpreting MD trajectories for this specific ligand.

MD_Analysis Input MD Trajectory (100ns) RMSD_Calc Calculate Ligand RMSD (Fit to Protein C-alpha) Input->RMSD_Calc Decision RMSD < 2.5 Å? RMSD_Calc->Decision Stable Stable Binding Mode Proceed to MM-GBSA Decision->Stable Yes Unstable Ligand Drift/Ejection Check Protonation States Decision->Unstable No SaltBridge Monitor Distance: Amine(N) - Asp3.32(OD) Stable->SaltBridge

Figure 2: Decision logic for validating ligand stability. A persistent RMSD < 2.5 Å and Salt Bridge distance < 4.0 Å confirms a valid binding mode.

Binding Free Energy Calculation (MM-GBSA)

To rank the enantiomers (


 vs 

) or derivatives, use the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames (e.g., last 10 ns).


  • 
    :  Electrostatic and Van der Waals energies (usually favorable due to the salt bridge).
    
  • 
    :  Solvation penalty (desolvating the charged amine is costly; the hydrophobic pocket must compensate).
    

Expected Outcome: For H3R antagonists, the


-enantiomer of 2-aminomethylpiperidines often shows superior affinity due to optimal orientation of the side chain toward the Glu5.46/Tyr3.37 region.

References

  • Structure-Activity Relationships of Piperidine H3 Antagonists Lazewska, D., et al. (2021).[1] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

  • GPCR Docking Protocols (Asp3.32 Interaction) Kooistra, A. J., et al. (2013). GPCRDB: Information system for G protein-coupled receptors.

  • Molecular Dynamics of Class A GPCRs Miao, Y., & McCammon, J. A. (2016). G-protein-coupled receptors: advances in simulation and drug discovery.

  • MM-GBSA Methodology for Charged Ligands Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.

Sources

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide to Structure-Activity Relationships

Executive Summary The piperidine ring is not merely a linker; it is a privileged scaffold present in over 12,000 biologically active compounds, including blockbusters like Fentanyl , Donepezil , and Raloxifene . Its ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is not merely a linker; it is a privileged scaffold present in over 12,000 biologically active compounds, including blockbusters like Fentanyl , Donepezil , and Raloxifene . Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) while serving as a versatile vector for pharmacophores.[1][2]

This guide moves beyond basic textbook definitions to explore the causality of piperidine SAR. We examine how ring conformation dictates receptor fit, how the basic nitrogen drives ionic anchoring, and how specific substitution patterns can mitigate the scaffold's primary weakness: oxidative metabolic instability.

The Pharmacophore Foundation: Conformation & Basicity

To optimize a piperidine derivative, one must first control its geometry and ionization state.

The Conformational Landscape

Unlike flat aromatic rings (e.g., benzene, pyridine), piperidine exists in a dynamic 3D equilibrium.[1] The chair conformation is the global minimum, but the energy barrier to the twisted-boat is surmountable (


5-6 kcal/mol), allowing the ring to adapt to binding pockets.
  • The Nitrogen Inversion: The lone pair on the nitrogen oscillates between axial and equatorial positions.[3] However, bulky

    
    -substituents overwhelmingly prefer the equatorial  position to avoid 1,3-diaxial strain (A-value interaction).[1]
    
  • The "Axial Fluorine" Effect: While most substituents prefer the equatorial position, fluorine at C3 or C5 often prefers the axial position due to the gauche effect and charge-dipole interactions. This is a critical tool for freezing conformation without adding steric bulk.

pKa Modulation (The Ionic Anchor)

The piperidine nitrogen is highly basic (pKa


11.2). In physiological pH (7.4), it exists predominantly as a cationic ammonium species.[1]
  • Mechanism: This cation often forms a critical salt bridge with an aspartate (Asp) or glutamate (Glu) residue in GPCRs (e.g., Asp147 in the

    
    -opioid receptor).[1]
    
  • Tuning: To improve membrane permeability (LogD), the basicity must often be lowered. This is achieved by adding electron-withdrawing groups (EWGs) like fluorine at C3/C4, which inductively lower the pKa of the nitrogen, balancing solubility with permeability.

Positional SAR Tactics

The piperidine ring offers multiple vectors for optimization. We categorize these into three distinct tactical zones.

Zone 1: The Nitrogen Anchor (N1)
  • Role: Solubilizing group and ionic interaction point.

  • SAR Rule:

    
    -alkylation increases lipophilicity but introduces a metabolic soft spot (N-dealkylation).[1]
    
  • Tactic: Converting the amine to an amide or carbamate (e.g., Loratadine) neutralizes the charge, improving permeability but eliminating the ionic salt bridge.

Zone 2: The Vector (C4)
  • Role: The distal attachment point. This is the most common site for pharmacophore attachment because it is furthest from the steric clutter of the N-substituent.

  • SAR Rule: Substituents here exist in distinct axial or equatorial orientations.[3] In Fentanyl , the large anilido group at C4 sits equatorially to minimize strain, positioning the phenyl ring for hydrophobic pocket occupancy.

Zone 3: The Stereogenic Gatekeepers (C2/C3/C5/C6)
  • Role: Conformational locking and metabolic blocking.

  • SAR Rule: Substitution at C2 (alpha to nitrogen) creates significant steric hindrance for N-alkylation and receptor binding.[1] However, it effectively blocks

    
    -oxidation (a major metabolic clearance pathway).[1]
    
  • Chirality: C3-substituents create chiral centers.[1] For Paroxetine , the C3/C4 trans-configuration is essential for serotonin transporter selectivity.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing a piperidine hit.

PiperidineSAR Start Piperidine Hit Identified Check_pKa Is pKa too high (>10)? (Poor Permeability) Start->Check_pKa Mod_EWG Add F/CF3 at C3/C4 (Inductive Effect) Check_pKa->Mod_EWG Yes Check_Metab High Clearance? (Metabolic Instability) Check_pKa->Check_Metab No Mod_EWG->Check_Metab Block_Alpha Add Methyl at C2/C6 (Block Alpha-Oxidation) Check_Metab->Block_Alpha Ring Oxidation Block_N N-Dealkylation Issue? Switch to Amide/Carbamate Check_Metab->Block_N N-Dealkylation Check_Potency Low Potency? Check_Metab->Check_Potency Stable Block_Alpha->Check_Potency Block_N->Check_Potency Rigidify Constrain Conformation (Bridged Piperidine / C3-Subst) Check_Potency->Rigidify Entropic Penalty High Optimize_Vector Optimize C4 Substituent (Explore Axial/Equatorial) Check_Potency->Optimize_Vector Steric Clash

Figure 1: Decision logic for optimizing piperidine scaffolds based on physicochemical and metabolic liabilities.

Case Studies in SAR Evolution

Fentanyl (GPCR Agonist)

Fentanyl represents the pinnacle of piperidine optimization for the


-opioid receptor (MOR).
  • The Structure: A 4-anilidopiperidine core.[4][5][6][7]

  • Key SAR Insight: The C4-position is strictly steric-driven.[1][4][6][7] The large phenyl ring must be equatorial.

  • C3-Substitution: Introducing a methyl group at C3 (e.g., 3-methylfentanyl ) creates a chiral center.[1] The cis-isomer is significantly more potent than the trans-isomer or unsubstituted fentanyl.

    • Why? The C3-methyl locks the piperidine ring into a specific chair conformation that perfectly aligns the N-phenethyl group with the receptor's hydrophobic pocket.

  • Data Comparison:

CompoundC3-SubstituentConfigurationRelative Potency (Morphine = 1)
FentanylH-~100x
(+)-cis-3-MethylfentanylMethylcis (3R, 4S)~6,000x
(-)-cis-3-MethylfentanylMethylcis (3S, 4R)~400x
trans-3-MethylfentanylMethyltrans~100x
Donepezil (Enzyme Inhibitor)

Donepezil targets Acetylcholinesterase (AChE) to treat Alzheimer's.[1][8]

  • The Structure:

    
    -benzylpiperidine linked to a dimethoxyindanone.
    
  • Mechanism: It spans the entire active site gorge of AChE.

    • The Indanone: Binds to the Peripheral Anionic Site (PAS) via

      
      -
      
      
      
      stacking (Trp279).[8]
    • The Piperidine: Binds to the Catalytic Anionic Site (CAS). The charged nitrogen forms a cation-

      
       interaction with Phe330  (not a salt bridge with Asp, which is unique).[1]
      
  • SAR Lesson: The linker length between the piperidine and the indanone is critical (2 carbons). Shortening or lengthening it disrupts the dual-site binding, destroying potency (IC50 shifts from nM to

    
    M range).[1]
    

Metabolic Liabilities & Experimental Protocols[2][9]

The piperidine ring is a "metabolic magnet" for Cytochrome P450 (specifically CYP3A4 and CYP2D6).

The Metabolic Mechanism

Two primary oxidative pathways degrade piperidine drugs:

  • N-Dealkylation: Oxidation of the

    
    -carbon on the side chain attached to the nitrogen.
    
  • Ring Oxidation (Endocyclic): Oxidation of the C2/C6 ring carbons to form an unstable carbinolamine, which collapses into a lactam or opens the ring.

Metabolism Substrate Piperidine Drug (Tertiary Amine) Radical N-Centered Radical Cation Substrate->Radical SET CYP CYP450 (O2, NADPH) Path_A Path A: N-Dealkylation (Side Chain Ox) Radical->Path_A Path_B Path B: Ring Oxidation (C2/C6 Ox) Radical->Path_B Product_A Secondary Amine + Aldehyde Path_A->Product_A Product_B Lactam or Ring Opening Path_B->Product_B

Figure 2: Divergent metabolic pathways for piperidine derivatives mediated by CYP450.

Protocol: Microsomal Stability Assay

To validate the SAR choices (e.g., blocking C2 with a methyl group), one must quantify metabolic half-life (


) and intrinsic clearance (

).[1]

Objective: Determine the susceptibility of the piperidine derivative to CYP-mediated oxidation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compound (10 mM stock in DMSO).[1]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO content must be <0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Mix 30

    
    L of diluted compound with 30 
    
    
    
    L of HLM (final protein conc: 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.
  • Initiation: Add 60

    
    L of pre-warmed NADPH regenerating system to initiate the reaction.
    
  • Sampling: At specific time points (

    
     = 0, 5, 15, 30, 45 min), remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
    L of ice-cold Quench Solution (Acetonitrile) to precipitate proteins and stop metabolism.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • Slope =

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Interpretation:

  • If

    
     is high (>50 
    
    
    
    L/min/mg), the piperidine ring is likely undergoing rapid oxidation.
  • SAR Fix: Re-design by adding a methyl group at C2 (steric shield) or adding fluorine to the ring (deactivation of C-H bonds).

References

  • BenchChem. (2025).[3] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [1]

  • Bentham Science. (2023). Fentanyl Analogs: Structure-Activity-Relationship Study. Retrieved from [1]

  • Frontiers in Chemistry. (2017). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil. Retrieved from [1]

  • Dalton Transactions. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [1]

Sources

Foundational

Engineering the Piperidine Scaffold: A Strategic Guide to the Discovery and Synthesis of Novel Therapeutics

The Piperidine Paradigm in Medicinal Chemistry The piperidine ring—a saturated, six-membered nitrogen heterocycle—is a cornerstone of modern drug discovery. Its prevalence in over 70 commercialized blockbuster drugs is n...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Paradigm in Medicinal Chemistry

The piperidine ring—a saturated, six-membered nitrogen heterocycle—is a cornerstone of modern drug discovery. Its prevalence in over 70 commercialized blockbuster drugs is not coincidental; it is rooted in the scaffold's unique physicochemical properties. The nitrogen atom serves as a versatile hydrogen-bond donor or acceptor, while the saturated carbon framework provides the conformational flexibility required to adapt to complex protein binding pockets[1]. From a biological perspective, incorporating a piperidine motif enhances overall druggability by facilitating transport across natural membranes and modulating the balance between lipophilicity and water solubility[1].

Architectural Engineering: Rational Design and Causality

While the unsubstituted piperidine ring is highly druggable, metabolic liability often arises from the unhindered positions adjacent to the nitrogen atom (α-carbons), which are highly susceptible to cytochrome P450-mediated oxidation.

Causality in Scaffold Optimization: To circumvent metabolic degradation, medicinal chemists intentionally introduce chiral centers or employ spiro-fusions (e.g., spiro-piperidines). Increasing the fraction of sp³-hybridized carbons (Fsp³) through chiral substitution blocks metabolic hotspots and forces the molecule into specific configurational isomers. This precise spatial arrangement enhances target selectivity, improves the pharmacokinetic (PK) profile, and crucially reduces off-target human ether-a-go-go-related gene (hERG) cardiac toxicity[2].

G A In Silico Design & Scaffold Hopping B Divergent Synthesis (Batch/Flow) A->B Target defined C Physicochemical Profiling (pKa, LogD, Stability) B->C Purified compounds D Biological Screening (Target Assays) C->D PK/PD validated E Hit-to-Lead Optimization D->E Active hits E->A SAR feedback loop

Caption: Iterative workflow for piperidine-based drug discovery and optimization.

Self-Validating Synthetic Protocol: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives

The synthesis of piperidine derivatives must be approached as a self-validating system, where each step includes built-in quality controls to ensure structural integrity before proceeding. The following protocol details the synthesis of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a critical intermediate for generating diverse chemical libraries[3].

Step-by-Step Methodology:

  • Reaction Setup & Temperature Control: Dissolve 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Immediately cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling to 0 °C is non-negotiable. Acetylation is highly exothermic; elevated temperatures promote uncontrolled di-acetylation (affecting the primary amine) and degrade the solvent.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes. Causality: TEA acts as an acid scavenger. As acetic anhydride reacts, acetic acid is generated. Without TEA, the generated acid would protonate the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction.

  • Controlled Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • In-Process Monitoring (Self-Validation): Allow the reaction to warm to room temperature over 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Causality: The ninhydrin stain selectively identifies the presence of the unreacted primary amine, confirming whether the acetylation selectively targeted the secondary piperidine nitrogen without over-reacting.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 50 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator[3].

  • Orthogonal Validation: Confirm the synthesized structure via ¹H-NMR (verifying the characteristic acetyl methyl singlet at ~2.1 ppm) and LC-MS to ensure the correct molecular weight.

Biological Profiling: Piperidine Derivatives as DHFR Inhibitors

Once synthesized, piperidine derivatives are rigorously evaluated against biological targets. A prominent application is the inhibition of Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis and a primary target in oncology and infectious diseases. The basic nitrogen of the piperidine ring forms critical hydrogen bonds with the acidic residues in the DHFR active site, effectively outcompeting the natural substrate[4].

Pathway P Piperidine Derivative (Inhibitor) DHFR DHFR Enzyme P->DHFR Competitive Binding THF Tetrahydrofolate (Depleted) DHFR->THF Blocked Reduction DNA DNA Synthesis (Halted) THF->DNA Lack of Purines Apop Cellular Apoptosis DNA->Apop Trigger

Caption: Mechanism of action for piperidine-based DHFR inhibitors triggering apoptosis.

Quantitative Data Presentation

To benchmark the efficacy of novel piperidine-based thiosemicarbazones against DHFR, quantitative structure-activity relationship (QSAR) data must be systematically compared.

Compound IDSubstitution Pattern (N-Alkyl/Aryl)DHFR IC₅₀ (µM)LogP (Calculated)Metabolic Stability (T½ min)
Derivative 5a Unsubstituted Piperidine47.30 ± 0.861.815.2
Derivative 5f 4-Fluoro-benzyl Piperidine28.45 ± 0.502.434.5
Derivative 5p Spiro-fused Piperidine13.70 ± 0.252.9>60.0
Methotrexate Standard Control0.08 ± 0.01-0.5N/A

(Data synthesized from recent in vitro evaluations of piperidine-derived DHFR inhibitors[4])

Causality in the Data: As observed in the table, transitioning from an unsubstituted piperidine (5a) to a spiro-fused analog (5p) drastically lowers the IC₅₀ value while simultaneously increasing the metabolic half-life. The spiro-fusion locks the piperidine ring in a bioactive conformation that perfectly aligns with the DHFR binding pocket, while sterically shielding the α-carbons from enzymatic degradation[4].

Advanced Implementations: Furoxan-Coupled Spiro-Piperidines

Pushing the boundaries of the scaffold, researchers have recently developed furoxan-coupled spiro-isoquinolino piperidine derivatives. These compounds act as dual-action therapeutics: they inhibit specific phosphodiesterases (PDEs) while simultaneously releasing Nitric Oxide (NO). The spiro-piperidine core provides the rigid geometry required for PDE binding, while the furoxan moiety undergoes metabolism to release NO, promoting vasodilation[5]. This exemplifies the ultimate utility of the piperidine ring: a highly stable, geometrically tunable foundation upon which complex, multi-functional pharmacophores can be built.

References

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design | Source: Thieme Connect | URL: 2

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Source: PubMed | URL: 1

  • Title: Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives | Source: Benchchem | URL: 3

  • Title: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase | Source: PMC | URL: 4

  • Title: Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors | Source: PMC | URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine as a Solvent-Front Pharmacophore in Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors frequently encounters two major hurdles: achieving high kinome selectivity and maintaining favorable physicochemical properties (specifically aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors frequently encounters two major hurdles: achieving high kinome selectivity and maintaining favorable physicochemical properties (specifically aqueous solubility). Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS 66300-62-7) is a highly versatile diamine building block utilized in medicinal chemistry to overcome these challenges. By conjugating this moiety to a hydrophobic hinge-binding core, researchers can direct a basic, ionizable piperidine tail into the kinase solvent channel. This application note details the mechanistic rationale, structural integration, and self-validating experimental protocols required to evaluate kinase inhibitors incorporating this specific basic tail.

Mechanistic Rationale: Targeting the Solvent Channel

The ATP-binding pocket of a kinase is structurally divided into the adenine-binding region (hinge), the hydrophobic back pocket, the ribose pocket, and the solvent-exposed channel[1]. While the hinge region is highly conserved across the kinome, the solvent channel exhibits significant amino acid sequence variability, making it a prime target for engineering selectivity[2].

Integrating Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine into a kinase inhibitor scaffold provides two distinct pharmacological advantages:

  • Physicochemical Enhancement: Flat, heteroaromatic hinge binders typically suffer from poor aqueous solubility. The introduction of a "basic tail" containing a tertiary amine (1-methylpiperidine, pKa ~9.5) ensures the molecule is protonated at physiological pH. This drastically improves thermodynamic solubility and oral bioavailability[3].

  • Electrostatic Selectivity: The flexible ethylamine linker allows the piperidine ring to protrude into the solvent front. Here, the protonated nitrogen can form critical electrostatic interactions (salt bridges) or water-mediated hydrogen bonds with specific solvent-exposed acidic residues (e.g., Aspartic Acid or Glutamic Acid)[1]. For example, in ROS1 kinase, solvent-front residues like D2033 form key electrostatic interactions with piperidine moieties, which is critical for the high affinity of inhibitors like crizotinib[4].

Structural Integration & Workflow

During lead optimization, the ethylamino group of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine acts as the nucleophile. It is typically coupled to a halogenated kinase core (e.g., a chloropyrimidine or quinazoline) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

G A Core Scaffold (Hinge Binder) B Linker Region (Gatekeeper/DFG) A->B C Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (Solvent Channel / Basic Tail) B->C D Improved Aqueous Solubility (pKa ~9.5) C->D E Enhanced Kinase Selectivity (Electrostatic Interactions) C->E

Rational design workflow integrating the basic tail into the solvent front.

Experimental Protocols

To validate the efficacy of the Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine modification, the following self-validating protocols must be executed.

G S1 1. Compound Synthesis (SNAr / Cross-Coupling) S2 2. in vitro Kinase Profiling (TR-FRET Assay) S1->S2 S3 3. Physicochemical Profiling (Kinetic Solubility) S1->S3 S4 4. Cellular Target Engagement (NanoBRET) S2->S4 S3->S4 S5 Lead Candidate Selection S4->S5

Step-by-step experimental workflow for evaluating the modified kinase inhibitor.

Protocol A: Biochemical Kinase Profiling (TR-FRET)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence (e.g., ADP-Glo) because its ratiometric readout actively cancels out background auto-fluorescence—a common artifact when testing highly conjugated heteroaromatic kinase inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the synthesized inhibitor (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine as a positive control and pure DMSO as a negative vehicle control.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., ROS1 or PLK1) and a biotinylated peptide substrate suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution. Crucial Step: The ATP concentration must be set precisely at the

    
     of the specific kinase to ensure accurate competitive inhibition profiling.
    
  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Readout: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Protocol B: Kinetic Aqueous Solubility Assessment

Causality & Logic: To prove that the basic tail successfully mitigated the lipophilicity of the core scaffold, kinetic solubility must be measured in a physiologically relevant buffer.

Step-by-Step Methodology:

  • Spiking: Add 10 µL of a 10 mM compound stock (in DMSO) to 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 200 µM (2% DMSO final).

  • Equilibration: Shake the mixture at 250 rpm for 24 hours at room temperature to allow complete precipitation of insoluble fractions.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge at 1,000 x g for 5 minutes. The filter retains the precipitated compound, allowing only the solubilized fraction to pass.

  • Quantification: Analyze the filtrate using HPLC-UV. Compare the peak area of the filtrate against a known standard curve of the compound (prepared in 100% acetonitrile) to quantify the exact solubility in µg/mL.

Quantitative Data Presentation

The integration of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine typically yields a profound shift in both target affinity and physicochemical properties. The table below illustrates a representative data summary comparing a naked hinge-binding scaffold versus the optimized basic-tail derivative.

Compound VariantHinge Binder CoreSolvent Channel TailTarget Kinase IC50 (nM)Kinetic Solubility (µg/mL)Caco-2 Permeability (

,

cm/s)
Scaffold A PyrimidineNone (H)15.2 ± 1.4< 1.0 (Poor)12.5
Scaffold B PyrimidineEthyl-(1-methyl-piperidin-2-ylmethyl)-amine3.4 ± 0.6> 150.0 (Excellent)8.2

Table 1: Comparative profiling demonstrating that the addition of the basic tail improves target affinity (via solvent-front electrostatic engagement) and drastically increases aqueous solubility.

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity | Journal of Medicinal Chemistry - ACS Publications[2] URL:[Link]

  • Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design - MDPI[1] URL:[Link]

  • ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine[4] URL:[Link]

  • Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids - PMC[3] URL:[Link]

Sources

Application

Optimizing High-Throughput Screening for Piperidine-Based Small Molecule Libraries

Application Note & Protocol Guide Executive Summary: The Piperidine Paradox The piperidine scaffold is arguably the "king" of privileged structures in medicinal chemistry, serving as the core for blockbuster drugs rangin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The Piperidine Paradox

The piperidine scaffold is arguably the "king" of privileged structures in medicinal chemistry, serving as the core for blockbuster drugs ranging from fentanyl (opioid agonist) to paroxetine (SSRI) and ritalin (DAT inhibitor). Its conformational flexibility (chair/boat) and ability to display substituents in defined 3D vectors make it ideal for GPCR and kinase targeting.

However, for the HTS scientist, piperidine libraries present specific physicochemical challenges. The secondary amine’s basicity (pKa ~10–11) often leads to protonation at physiological pH, affecting solubility and membrane permeability. Furthermore, lipophilic piperidine derivatives are prone to forming colloidal aggregates, leading to false positives in biochemical screens.

This guide details a robust workflow for screening piperidine libraries, focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to minimize interference and maximize hit fidelity.

Library Management: Solubility & Physicochemical Hygiene

Before a single well is pipetted, the library's integrity must be addressed. Piperidines are notorious for "crashing out" upon dilution from DMSO into aqueous buffers if the pH is near their isoelectric point or if the lipophilicity is too high.

The "DMSO Rejuvenation" Protocol

HTS libraries stored in DMSO absorb atmospheric water over time, which precipitates lipophilic piperidines.

  • Expert Insight: Do not rely solely on visual inspection. A library plate with >10% water uptake can show a 50% drop in apparent potency due to precipitation.

  • Protocol:

    • Purge compound storage pods with dry nitrogen.

    • Incubate plates in a controlled anhydrous DMSO atmosphere for 48 hours prior to screening to re-solubilize precipitates.

    • QC Step: Measure solubility of a subset of the library using nephelometry before the full screen.

Buffer Selection for Basic Amines
  • Challenge: The piperidine nitrogen is protonated (positive charge) at pH 7.4.

  • Solution: Ensure your assay buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize non-specific electrostatic binding of the cationic piperidine to negatively charged protein domains or plastic surfaces.

  • Detergents: Supplement buffers with 0.01% Tween-20 or 0.01% Pluronic F-127 . This is non-negotiable for piperidine libraries to prevent colloidal aggregation (a major source of false positives).

Assay Architecture: TR-FRET for GPCR Targets

For piperidine-based libraries, we recommend TR-FRET (e.g., HTRF®, LANCE®, or THUNDER™) over standard fluorescence intensity. Piperidine derivatives can occasionally exhibit intrinsic fluorescence; TR-FRET’s time-gated reading (delayed by 50–100 µs) eliminates this short-lived background interference.

Mechanism of Action (cAMP Accumulation)

Many piperidine drugs target GPCRs (Gi/Gs coupled). The assay measures cAMP levels via competitive immunoassay.[1][2][3]

  • Donor: Europium (Eu) or Terbium (Tb) cryptate labeled anti-cAMP antibody.

  • Acceptor: d2 or ULight labeled cAMP.

  • Principle: High intracellular cAMP (agonist response) competes with labeled cAMP, decreasing the FRET signal.

Visualization: Assay Workflow

The following diagram outlines the high-level workflow from library prep to data acquisition.

HTS_Workflow Library Piperidine Library (10mM in DMSO) Echo Acoustic Dispensing (20-50 nL) Library->Echo Source Plate Cells Cells + Stimulation (Agonist/Forskolin) Echo->Cells Compound Transfer Lysis Lysis & Detection (Eu-Ab + d2-cAMP) Cells->Lysis Incubation (30 min) Read TR-FRET Read (665nm / 620nm) Lysis->Read Equilibrium (1 hr)

Figure 1: Standard TR-FRET workflow for GPCR screening. Note the "No-Wash" design which is critical for maintaining throughput.

Detailed Protocol: Gi-Coupled GPCR Screen

Target: Opioid Receptor (typical piperidine target). Goal: Identify antagonists that block agonist-induced cAMP inhibition.

Materials
  • Cells: CHO-K1 expressing mu-opioid receptor.

  • Reagents: TR-FRET cAMP Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).

  • Agonist: DAMGO (Reference agonist).

  • Stimulator: Forskolin (to raise cAMP baseline).

  • Plate: 384-well low-volume white plates.[1]

Step-by-Step Procedure
  • Cell Prep:

    • Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is crucial to inhibit phosphodiesterases that degrade cAMP.

    • Density: 2,000 cells/well in 5 µL.

  • Compound Addition (The "Stamp"):

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of piperidine library compounds into the assay plate.

    • Final concentration: 10 µM (assuming 10 µL final volume).

    • Control Wells: Add DMSO only (Min/Max controls).

  • Agonist Stimulation:

    • Add 5 µL of cell suspension to the wells containing compounds. Incubate 10 mins (Pre-incubation allows the antagonist to bind).

    • Add 5 µL of Agonist/Forskolin mix (EC80 concentration of DAMGO + 2 µM Forskolin).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Eu-Cryptate (Donor) in Lysis Buffer.

    • Why separate additions? Prevents pre-complexing, though many kits allow a pre-mix. Follow kit specifics.

  • Signal Acquisition:

    • Incubate for 1 hour at RT (dark).

    • Read on a multi-mode reader (e.g., EnVision).

    • Settings:

      • Excitation: 320 nm (Laser) or 340 nm (Flash lamp).

      • Emission 1 (Donor): 620 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50 µs; Window: 400 µs.

Data Analysis & Hit Validation

Raw data must be ratiometric to correct for well-to-well quenching or volume errors.

Calculation


Quality Control Metrics
MetricAcceptance CriteriaDescription
Z' Factor > 0.5 (Ideal > 0.7)Measures assay window and variance.
S/B Ratio > 3.0Signal-to-Background.
CV% < 10%Coefficient of Variation between replicates.
Hit Triage Logic (The "Self-Validating" System)

Piperidines can be "sticky." A hit in the primary screen is not a lead until validated. Use the following logic tree to filter artifacts.

Hit_Validation Primary Primary Hit (>50% Inhibition) Counter Counter Screen: Parental Cell Line Primary->Counter Filter 1 Biophysical Biophysical Check: Dose-Response + Detergent Counter->Biophysical Inactive in Null Cells Discard False Positive (Off-Target/Aggregator) Counter->Discard Active in Null Cells Orthogonal Orthogonal Assay: Electrophysiology / FLIPR Biophysical->Orthogonal Hill Slope ~1.0 Biophysical->Discard Hill Slope > 3 (Aggregation) Valid Validated Lead Orthogonal->Valid Activity Confirmed Orthogonal->Discard No Activity

Figure 2: Hit Triage Logic. Note the specific check for "Hill Slope > 3" which often indicates colloidal aggregation common in lipophilic piperidines.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
High Background (Low Ratio) Donor/Acceptor degradation or photobleaching.Use black plates to reduce light scatter. Check reagent expiry.
"Sticky" Compounds (Aggregators) Lipophilic piperidine tails forming micelles.Add 0.01% Triton X-100 or increase BSA to 0.1%.
Signal Quenching Compound absorbs at 320nm or 620nm.Check compound absorbance profile.[4] The ratiometric read usually corrects this, but extreme quenching requires orthogonal testing.
Precipitation Basic piperidine insoluble at neutral pH.Check DMSO stock hydration (See Section 2.1). Ensure final DMSO < 1%.

References

  • Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit Protocol.[1] Retrieved from [Link]

  • ResearchGate. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere.[5] Retrieved from [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • NIH/PubChem. (2025). Piperidine Chemical Properties and Solubility Data.[6][7][8] Retrieved from [Link]

Sources

Method

Formulation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine for animal studies

An In-Depth Guide to the Preclinical Formulation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine for Animal Studies Authored by a Senior Application Scientist This document provides a comprehensive framework for researche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Formulation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine for Animal Studies

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine for preclinical animal studies. The guidance herein is built upon fundamental principles of pharmaceutical science, emphasizing a logical, step-by-step approach to developing safe, effective, and reproducible dosing vehicles.

Executive Summary: The Formulation Imperative

Physicochemical Profile of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design.[1][6] While comprehensive experimental data for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is not widely published, we can infer a working profile based on its structure and data from analogous compounds.

Chemical Structure and Properties:

  • IUPAC Name: Ethyl-[(1-methylpiperidin-2-yl)methyl]amine

  • CAS Number: 66300-62-7

  • Molecular Formula: C₉H₂₀N₂[7]

  • Molecular Weight: 156.27 g/mol [7]

PropertyPredicted/Inferred ValueRationale & Scientific Justification
Asset Type Dibasic CompoundThe structure contains two basic nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the ethylamine side chain.[8][][10]
pKa₁ (Tertiary Amine) ~10.0 - 11.0Tertiary aliphatic amines are strong bases. This value is estimated based on the pKa of similar piperidine structures. Experimental determination is highly recommended.
pKa₂ (Secondary Amine) ~10.5 - 11.5Secondary aliphatic amines are also strong bases, often slightly more so than tertiary amines. Experimental determination is crucial for precise formulation.
Aqueous Solubility Low at neutral pH (pH 7.4)High at acidic pH (pH < 6)As a weak base, the compound exists predominantly in its un-ionized, less soluble form at neutral and alkaline pH. In acidic conditions, the amine groups become protonated (ionized), forming a highly water-soluble salt.[3][4] This pH-dependent solubility is the key to its formulation.
LogP (Octanol/Water) 1.0 - 2.0 (Moderately Lipophilic)A related compound, Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine, has a calculated LogP of 1.08.[11] This suggests the compound is lipophilic enough to have potential membrane permeability but may have solubility challenges in aqueous media without pH modification.
The Critical Role of pH in Solubilization

The two basic centers of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine mean its ionization state is highly dependent on pH. This relationship can be visualized as follows:

G cluster_0 High pH (e.g., pH 9.0) cluster_1 Physiological pH (e.g., pH 7.4) cluster_2 Acidic pH (e.g., pH 4.0) high_pH R-N(CH₃)-R'NH(Et) (Free Base) Predominantly Un-ionized Low Water Solubility phys_pH R-N⁺H(CH₃)-R'NH(Et) (Mono-protonated) Partially Ionized Limited Water Solubility high_pH->phys_pH + H⁺ (pH decreases) low_pH R-N⁺H(CH₃)-R'N⁺H₂(Et) (Di-protonated Salt) Predominantly Ionized High Water Solubility phys_pH->low_pH + H⁺ (pH decreases)

Caption: pH-dependent ionization states of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine.

Formulation Development Workflow

A systematic approach is essential to identify the simplest, safest, and most effective vehicle for your animal studies. The primary goal for early-stage preclinical studies is often to maximize exposure to assess safety and efficacy.[2][5]

G decision decision process process start_node Start: Define Dose & Route process_1 Attempt Aqueous Formulation (Protocol 1) start_node->process_1 end_node Final Formulation Ready (Proceed to Stability Check) decision_1 Target concentration achieved & stable in physiologically-safe pH? process_1->decision_1 decision_1->end_node Yes process_2 Attempt Co-Solvent Formulation (Protocol 2) decision_1->process_2 No decision_2 Target concentration achieved & stable? process_2->decision_2 decision_2->end_node Yes process_3 Consider Complex Formulation (e.g., Surfactants, Cyclodextrins) Requires specialized expertise decision_2->process_3 No

Caption: Decision workflow for preclinical formulation development.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All formulations must be validated for the specific concentration and animal model being used. Always use high-purity water (e.g., Water for Injection - WFI) and appropriate grade excipients.

Protocol 1: Preparation of a Simple Aqueous Formulation (In-situ Salt Formation)

This is the preferred method for intravenous (IV), intraperitoneal (IP), and oral (PO) administration if the desired concentration can be achieved. The principle is to convert the basic, poorly soluble free-base into a highly soluble salt using a pharmaceutically acceptable acid.

Materials:

  • Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.1 N Hydrochloric Acid (HCl) or 10% w/v Citric Acid Solution

  • Calibrated pH meter

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and calculate the mass of the active pharmaceutical ingredient (API) required for the target concentration (e.g., 10 mg/mL).

  • Initial Weighing: Accurately weigh the API and place it into a sterile volumetric flask.

  • Vehicle Addition: Add approximately 80% of the final volume of the vehicle (WFI or saline) to the flask. The API will likely not dissolve and will appear as an oil or a fine suspension.

  • pH Adjustment (Solubilization):

    • While stirring gently, add the acid solution (0.1 N HCl or 10% Citric Acid) dropwise.

    • Monitor the solution for clarity. Continue adding acid until the API is fully dissolved and the solution is completely clear.

    • Causality Check: The addition of acid protonates the amine groups, forming a soluble salt, which drives the dissolution process.[3][12]

  • Final pH Check and Adjustment:

    • Measure the pH of the solution. For IV or IP administration, the pH should ideally be within the range of 4.0 - 8.0 to minimize injection site irritation.[3]

    • If the pH is too low (e.g., < 4.0), it can be carefully adjusted upwards with a dilute basic solution like 0.1 N NaOH. Add dropwise and be vigilant for any signs of precipitation, which would indicate the formation of the less soluble free base.

  • Final Volume Adjustment: Once the API is dissolved and the pH is in the acceptable range, add the vehicle to reach the final target volume (qs ad).

  • Sterilization (for parenteral routes): Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This step is critical to remove any potential microbial contamination or fine particulates.[13]

  • Final Inspection: Visually inspect the final formulation against a black and white background to ensure it is free of any particulates or haze.

Protocol 2: Preparation of a Co-Solvent-Based Formulation

This approach is used when the required concentration cannot be achieved in a simple aqueous vehicle, and is typically suitable for oral (PO) or sometimes IP administration (with caution). Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[12]

Common Co-Solvent Systems:

  • 20% PEG 400 in Saline

  • 10% Ethanol, 30% Propylene Glycol, 60% Water

  • 5% Cremophor® EL in Saline

Materials:

  • Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection (WFI) or 0.9% Saline

Procedure:

  • Calculate Required Amounts: Determine the mass of API and the volume of each co-solvent and aqueous component required.

  • Organic Phase Dissolution: Weigh the API into a sterile container. Add the organic co-solvent(s) (e.g., PEG 400, PG) first. Vortex or sonicate gently until the API is fully dissolved.

  • Aqueous Phase Addition: Slowly add the aqueous component (WFI or saline) to the organic phase while stirring.

    • Self-Validation Check: Add the aqueous phase slowly and observe carefully. If the solution becomes cloudy or precipitation occurs, the system is supersaturated, and the formulation is not viable at that concentration. A different co-solvent system or a lower concentration must be tried.

  • Final Mixing: Mix thoroughly to ensure a homogenous solution.

  • Final Inspection: Visually inspect for clarity and absence of particulates.

Protocol 3: Preliminary Formulation Stability Assessment

Before use in an animal study, the short-term stability of the formulation must be confirmed.[6][14]

Procedure:

  • Prepare the Formulation: Prepare the final formulation as described in Protocol 1 or 2.

  • Aliquot and Store: Aliquot the formulation into multiple sealed, sterile vials.

  • Storage Conditions: Store vials under anticipated study conditions, for example:

    • Refrigerated (2-8 °C)

    • Room Temperature (20-25 °C)

  • Observation Points: Visually inspect the samples at regular intervals (e.g., 0, 4, 8, and 24 hours) for any signs of precipitation, crystallization, or color change.

  • Quantitative Analysis (Recommended): For longer-term studies or when using complex formulations, a stability-indicating HPLC method should be used to quantify the concentration of the API over time to check for chemical degradation.[15]

Conclusion and Best Practices

The successful formulation of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine for animal studies hinges on a systematic characterization of its properties and a logical approach to vehicle selection. As a basic compound, its pH-dependent solubility is the most critical parameter to control. Always start with the simplest formulation (an acidified aqueous solution) before moving to more complex systems. Every formulation must be a self-validating system; if precipitation or instability is observed at any step, the formulation is not suitable for in-vivo use.[1] By following these guidelines, researchers can develop robust and reliable formulations, ensuring the integrity and reproducibility of their preclinical data.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Preclinical Formulation Development. SGS. [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • Excipients. Mansoura University. [Link]

  • 1-Ethyl-2-methylpiperidine. PubChem. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations. MDPI. [Link]

  • MEDCHEM 562 Lecture 1. University of Washington. [Link]

  • ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. Chemical Synthesis Database. [Link]

  • Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations. PMC. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Welcome to the technical support center for the synthesis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and refine the protocols for your specific needs.

Synthetic Strategy Overview

The target molecule, Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, possesses two distinct nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine on the exocyclic side-chain. The primary challenge in this synthesis is achieving selective alkylation to prevent the formation of isomeric byproducts and over-alkylation, which leads to quaternary ammonium salts.[1][2]

A robust and high-yielding strategy involves a four-step sequence starting from the commercially available 2-(Aminomethyl)piperidine.[3] This approach utilizes a protecting group to ensure regioselective alkylation, followed by well-established, high-efficiency reactions for the key transformations.

Synthetic_Workflow A 2-(Aminomethyl)piperidine B Step 1: Boc Protection (Boc)₂O, Solvent A->B C tert-Butyl (1-methylpiperidin-2-yl) methylcarbamate B->C D Step 2: N-Methylation (Eschweiler-Clarke) CH₂O, HCOOH C->D E Boc-Protected Intermediate D->E F Step 3: Deprotection TFA or HCl E->F G 1-Methyl-piperidin- 2-ylmethanamine F->G H Step 4: N-Ethylation (Reductive Amination) Acetaldehyde, NaBH(OAc)₃ G->H I Final Product: Ethyl-(1-methyl-piperidin- 2-ylmethyl)-amine H->I

Caption: Recommended four-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

A: Low overall yield is often traced back to a specific problematic step. The most common culprits are inefficient alkylation methods and purification losses.

  • Cause 1: Use of Direct Alkylation with Alkyl Halides. Using reagents like methyl iodide or ethyl bromide can lead to a mixture of products, including the dreaded formation of quaternary ammonium salts, which consumes your starting material and complicates purification.[1][4] The reaction of piperidine with ethyl iodide was one of the first methods used to prepare N-ethylpiperidine, but it is prone to such side reactions.[5]

  • Solution 1: Employ Chemoselective Methodologies.

    • For N-methylation: The Eschweiler-Clarke reaction is highly recommended. It uses formaldehyde and formic acid to methylate primary and secondary amines and, critically, the reaction stops at the tertiary amine stage, making the formation of quaternary salts impossible.[2][6][7] This irreversibility is driven by the loss of carbon dioxide gas.[6]

    • For N-ethylation: Reductive amination is far superior to direct alkylation. Reacting the primary amine intermediate with acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides high yields of the secondary amine with minimal byproducts.[4][8]

  • Cause 2: Incomplete Reactions. If you observe significant amounts of starting material or intermediates in your final product analysis (TLC, LC-MS), the reaction conditions may be suboptimal.

  • Solution 2: Optimize Reaction Conditions.

    • Ensure you are using a sufficient excess of the reagents for the Eschweiler-Clarke (formaldehyde and formic acid) and reductive amination (acetaldehyde and NaBH(OAc)₃) steps.[9][10]

    • Monitor reactions to completion. Reductive aminations can take anywhere from a few hours to 18+ hours depending on the substrate.[10]

    • For reductive amination, 1,2-dichloroethane (DCE) is the preferred solvent, though THF can also be effective.[8]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate by column chromatography. How can I improve the reaction's selectivity?

A: This is a classic selectivity problem arising from the two reactive nitrogen atoms in the early-stage intermediates.

  • Cause: Lack of a Protecting Group Strategy. Without protecting one of the amines, reagents intended for one nitrogen can react with the other. For example, attempting to methylate the ring nitrogen of 2-(aminomethyl)piperidine directly can also lead to methylation of the primary side-chain amine.

  • Solution: Implement a Protection/Deprotection Sequence.

    • Protect the Side-Chain: Begin by protecting the more nucleophilic primary amine on the side chain with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure using di-tert-butyl dicarbonate ((Boc)₂O) and creates the stable intermediate, tert-Butyl piperidin-2-ylmethylcarbamate.[11]

    • Selectively Alkylate the Ring: With the side-chain amine protected, the piperidine ring nitrogen is the only site available for reaction. You can now proceed with the Eschweiler-Clarke methylation with high confidence that the reaction will occur only at the intended site.

    • Deprotect: After methylation, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an appropriate solvent) to reveal the primary amine again, now on a methylated piperidine scaffold.[10] This provides the key intermediate, (1-Methyl-piperidin-2-yl)methanamine, in high purity.

Troubleshooting_Tree Start Low Yield or Impure Product? Q_Quat Quaternary Salts Detected? Start->Q_Quat Sol_Reductive Action: Switch from Alkyl Halides to Reductive Amination (for ethylation) or Eschweiler-Clarke (for methylation). Q_Quat->Sol_Reductive Yes Q_SM Multiple Products or Remaining Starting Material? Q_Quat->Q_SM No End High Yield, Pure Product Sol_Reductive->End Sol_Protect Action: Implement Boc protection strategy for the side-chain amine to ensure regioselectivity. Q_SM->Sol_Protect Yes Q_SM->End No Sol_Protect->End

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

Q: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the recommended reducing agent for the reductive amination step?

A: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent.[8] Its steric and electronic properties make it reduce iminium ions much faster than it reduces aldehydes or ketones.[12] This selectivity allows the reaction to be performed as a one-pot procedure where the amine, aldehyde, and reducing agent are all present together.[8] Unlike the more powerful sodium borohydride (NaBH₄), there is no need to pre-form the imine before adding the reducing agent, which simplifies the experimental setup.[13] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).[14]

Q: Can I perform the ethylation first and then the methylation?

A: While possible, this sequence is more prone to side reactions if a protecting group is not used. Attempting to ethylate the side-chain of 2-(aminomethyl)piperidine via reductive amination could also lead to some ethylation on the ring nitrogen. The recommended sequence (Protect -> Methylate Ring -> Deprotect -> Ethylate Side-Chain) provides unambiguous control over the reaction, leading to a purer product and higher overall yield.

Q: My Eschweiler-Clarke methylation is sluggish. How can I drive it to completion?

A: The Eschweiler-Clarke reaction is typically run with an excess of both formaldehyde and formic acid and is often heated to near boiling in an aqueous solution to ensure the reaction proceeds efficiently.[6] Ensure you are using a sufficient excess of both reagents. The reaction is driven by the irreversible loss of CO₂, so adequate heating can help push the equilibrium forward.[6]

Q: What is the best way to purify the final product?

A: The final product is a basic amine. After quenching the reaction and performing an aqueous workup, the product can be extracted into an organic solvent (like dichloromethane or ethyl acetate). If impurities are present, column chromatography on silica gel is often effective. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide in the solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide), is often required to prevent the amine from streaking on the silica gel. Distillation can be an alternative for purification if the product is thermally stable and volatile enough.[5][15]

Data Summary & Method Comparison

MethodTarget TransformationTypical ReagentsKey AdvantagesMajor Drawbacks
Direct Alkylation N-Ethylation or N-MethylationEthyl iodide or Methyl iodide, Base (e.g., K₂CO₃)[16]Simple reagents.Low selectivity, high risk of over-alkylation to form quaternary ammonium salts.[1][2]
Eschweiler-Clarke N-MethylationFormaldehyde, Formic Acid[6][9]Excellent selectivity, stops at the tertiary amine, prevents quaternization.[7]Requires excess reagents and heat; not suitable for installing other alkyl groups.
Reductive Amination N-EthylationAcetaldehyde, NaBH(OAc)₃[8][10]High yield and selectivity, mild conditions, avoids over-alkylation.[4]Requires a stoichiometric amount of a hydride reagent.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of 2-(Aminomethyl)piperidine
  • Dissolve 2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure. Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-Butyl piperidin-2-ylmethylcarbamate, which can often be used in the next step without further purification.[11]

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
  • To the crude product from Protocol 1, add aqueous formaldehyde (approx. 2.5 eq) and formic acid (approx. 2.5 eq).[6]

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-Butyl (1-methylpiperidin-2-yl)methylcarbamate.

Protocol 3: Boc Group Deprotection
  • Dissolve the methylated intermediate from Protocol 2 in dichloromethane (DCM).[10]

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, ~10 eq) dropwise.[10]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with DCM to remove any organic impurities.

  • Basify the aqueous layer to a pH > 12 with 1 M NaOH solution and extract the product into DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (1-Methyl-piperidin-2-yl)methanamine as a free base.

Protocol 4: N-Ethylation via Reductive Amination
  • Dissolve the primary amine from Protocol 3 (1.0 eq) in 1,2-dichloroethane (DCE).[8]

  • Add acetaldehyde (1.2 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[10] The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. Purify by column chromatography or distillation as needed.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 1-21. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Schepmann, D., et al. (2022).
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

Sources

Optimization

Technical Support Center: Purification of N-ethyl-1-methyl-2-piperidinemethanamine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-ethyl-1-methyl-2-piperidinemethanamine. This document provides in-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-ethyl-1-methyl-2-piperidinemethanamine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues and ensure the attainment of high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-ethyl-1-methyl-2-piperidinemethanamine?

A1: The primary challenges stem from its chemical nature. As a tertiary amine, it is basic and can exhibit difficult chromatographic behavior, such as peak tailing on standard silica gel.[1] The presence of a chiral center at the 2-position of the piperidine ring means that diastereomeric impurities may be present if the synthesis is not stereospecific, or enantiomers will need to be resolved if a racemic synthesis is performed.[2][3] Additionally, common synthetic routes may lead to impurities with similar polarities, making separation challenging.

Q2: What are the most likely impurities I might encounter?

A2: Based on common synthetic routes for analogous compounds, such as reductive amination or direct alkylation, potential impurities include:

  • Unreacted starting materials: Such as 1-methyl-2-piperidinemethanamine or an equivalent precursor.

  • Over-alkylated byproducts: Quaternary ammonium salts may form if an excess of the ethylating agent is used.[4]

  • Diastereomers: If the starting materials are not enantiomerically pure, a mixture of diastereomers can be formed.[3]

  • Reagents and byproducts from the reaction: For example, residual reducing agents or their salts from a reductive amination.[5]

Q3: Which analytical techniques are best for assessing the purity of N-ethyl-1-methyl-2-piperidinemethanamine?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[6][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining enantiomeric purity and separating diastereomers.[9]

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it can be challenging due to the basicity of the amine, which can lead to significant peak tailing. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), or by using a different stationary phase such as alumina.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of N-ethyl-1-methyl-2-piperidinemethanamine.

Problem 1: Poor Separation and Significant Peak Tailing in Column Chromatography
  • Cause: The basic nitrogen atom of your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-uniform elution.[1]

  • Solutions:

    • Mobile Phase Modification: Add a small percentage (0.1-1%) of triethylamine or a similar basic modifier to your eluent system (e.g., ethyl acetate/hexanes). This will compete with your product for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.[10]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which will have weaker interactions with your basic compound.

    • Use of a Salt: Your amine can be converted to a salt (e.g., hydrochloride) which is generally more polar and may chromatograph better on reverse-phase silica. However, this is often less practical for preparative scale purification.

Problem 2: Co-elution of Impurities with Similar Polarity
  • Cause: The synthetic byproducts may have very similar polarities to your desired product, making separation by standard chromatography difficult.

  • Solutions:

    • Optimize Your Solvent System: Systematically screen different solvent systems with varying polarities and selectivities. A good starting point is a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate).

    • Fractional Distillation: If your compound is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective purification method, especially for larger quantities.[11]

    • Recrystallization as a Salt: Convert your amine to a salt (e.g., hydrochloride, tartrate) and perform a recrystallization. This can be a very effective method for purifying amines.[12]

Problem 3: Difficulty in Separating Enantiomers or Diastereomers
  • Cause: Enantiomers have identical physical properties in a non-chiral environment, and diastereomers can have very similar properties, making them inseparable by standard chromatographic or distillation techniques.[2]

  • Solutions:

    • Chiral HPLC: This is the most common and effective method for both analytical and preparative separation of enantiomers. A suitable chiral stationary phase (CSP) must be selected. Polysaccharide-based CSPs are often a good starting point for amine separations.[9]

    • Diastereomeric Salt Formation and Recrystallization: React your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional recrystallization. The desired amine enantiomer can then be liberated by treatment with a base.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities from your crude product.

  • Dissolve the crude N-ethyl-1-methyl-2-piperidinemethanamine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic amine will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash the organic layer with 1 M HCl (aq) again to ensure complete extraction of the amine.

  • Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is > 12.

  • Extract the now basic aqueous layer with several portions of a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

This protocol is designed to purify the amine while minimizing peak tailing.

  • Prepare the Column: Pack a silica gel column with your chosen solvent system (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine).

  • Sample Preparation: Dissolve your crude product in a minimal amount of the mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for separating enantiomers.

  • Dissolve the racemic N-ethyl-1-methyl-2-piperidinemethanamine in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • To recover the free amine, dissolve the purified diastereomeric salt in water and basify to pH > 12 with a suitable base.

  • Extract the enantiomerically enriched amine with an organic solvent, dry, and concentrate.

Visualizations

General Purification Workflow

Crude_Product Crude N-ethyl-1-methyl-2-piperidinemethanamine Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove non-basic impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Separate polar impurities Distillation Vacuum Distillation Acid_Base_Extraction->Distillation For thermally stable compounds Chiral_Separation Chiral Separation Column_Chromatography->Chiral_Separation If racemic Pure_Product Pure Product Column_Chromatography->Pure_Product If enantiopure Distillation->Pure_Product Chiral_Separation->Pure_Product

Caption: A decision tree for the purification strategy of N-ethyl-1-methyl-2-piperidinemethanamine.

Troubleshooting Peak Tailing in Chromatography

Caption: A workflow for troubleshooting peak tailing during the chromatographic purification of basic amines.

References

  • Pereira, J., Calvet-Vitale, S., Fargeau-Bellassoued, M.-C., Mouries-Mansuy, V., Vanucci-Bacqué, C., & Lhommet, G. (2007).
  • SWGDrug. (2017). N-ethyl-N-methyl-1,2-diphenylethanamine. Retrieved from [Link]

  • Wiley. (2000).
  • Pereira, J., et al. (2007).
  • Lu, X., Wang, S., & Xia, C. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • DTIC. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Siddiq, M., Munawar, M. A., & Iqbal, M. (n.d.).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • MDPI. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • Luo, X., Wang, S., & Xia, C. (n.d.).
  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two....
  • ResearchGate. (2017).
  • Der Pharma Chemica. (n.d.).
  • Green Chemistry Teaching and Learning Community. (2023).
  • Google Patents. (n.d.).
  • ResearchGate. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Agilent. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
  • SpectraBase. (n.d.). N-(2-Methylphenyl)-1-[(2-thiophen-2-yl)ethyl]-piperidin-4-amine - Optional[13C NMR].
  • MDPI. (2022). N-Dealkylation of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). geraniol.

Sources

Troubleshooting

Optimizing reaction conditions for piperidine derivative synthesis

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the fundamental physical and c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the fundamental physical and chemical causality behind synthetic bottlenecks, providing you with self-validating workflows to ensure robust, reproducible results in your drug development and scaling efforts.

Module 1: Catalytic Hydrogenation of Pyridines

The most atom-economical route to piperidines is the direct catalytic hydrogenation of pyridine precursors. However, this pathway is notoriously prone to stalling and poor chemoselectivity.

Q: Why does my pyridine hydrogenation stall at partial conversion, or require excessively high pressures (>100 bar) to proceed?

A: Catalyst Poisoning via Lewis Acid-Base Interactions. The causality behind stalled pyridine hydrogenation lies in the electronic nature of the nitrogen atom. The Lewis basic lone pair on the nitrogen of both the starting pyridine and the newly formed piperidine binds strongly to the active sites of transition metal catalysts (such as Pt or Pd). This coordination effectively blocks the active sites, "poisoning" the catalyst and halting the hydrogen transfer cycle. Furthermore, the inherent resonance energy of the aromatic pyridine ring creates a high initial activation barrier.

The Solution: Conduct the reaction in a strongly acidic medium (e.g., glacial acetic acid or by adding trifluoroacetic acid). The acid protonates the nitrogen, forming a pyridinium ion. This achieves two critical outcomes:

  • It ties up the nitrogen lone pair, completely preventing catalyst poisoning.

  • It disrupts the electronic symmetry of the aromatic ring, lowering the activation energy required for the first hydride insertion 1.

Quantitative Comparison of Hydrogenation Catalytic Systems

To optimize your specific substrate, compare the operational parameters of standard catalytic systems below:

Catalyst SystemSolventTypical PressureTempChemoselectivity ProfileRef
PtO₂ (Adams' Catalyst) Glacial AcOH50–70 bar25 °CLow (Reduces alkenes/alkynes concurrently)2
Pd/C (10%) MeOH + HCl10–50 bar40–60 °CModerate (Tolerates some robust protecting groups)1
Rh/C (Electrocatalytic) Water or MTBEAmbient25 °CHigh (Excellent for sensitive functional groups)3
[Ir-OMs] Complex MeOH + TFA50 bar25 °CVery High (Tolerates azides, olefins, alkynes)4
Protocol 1: Self-Validating Hydrogenation of Pyridine using PtO₂
  • Preparation: In a high-pressure Parr reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Catalyst Addition: Add PtO₂ (1–5 mol%). Purge the vessel with N₂ three times to remove oxygen.

  • Pressurization: Pressurize the reactor with H₂ gas to 50 bar.

  • Execution: Stir vigorously at room temperature for 6–10 hours.

  • Self-Validation Check: This system is self-validating through pressure monitoring. Using the ideal gas law, calculate the expected pressure drop for exactly 3.0 molar equivalents of H₂ consumption. If the pressure stabilizes exactly at this theoretical drop, you have absolute confirmation that complete conversion to the piperidine has occurred without over-reduction or ring-opening 2.

  • Workup: Vent H₂, filter through a Celite® pad to remove the catalyst, concentrate under vacuum, and neutralize with saturated NaHCO₃ before extraction.

G Start Hydrogenation Stalled or Low Conversion Check1 Check Reaction Medium Start->Check1 Neutral Neutral Solvent (e.g., MeOH, EtOAc) Check1->Neutral Acidic Acidic Solvent (e.g., AcOH, TFA) Check1->Acidic Poisoning Catalyst Poisoning by Pyridine/Piperidine Lone Pair Neutral->Poisoning Lone pair coordinates metal Protonation Nitrogen Protonated (Pyridinium Ion Formed) Acidic->Protonation Lone pair blocked Solution1 Add Acid (AcOH/HCl) to protonate amine Poisoning->Solution1 CheckPressure Check H2 Pressure & Temp Protonation->CheckPressure Solution1->Protonation Success Reaction Proceeds: Full Conversion to Piperidine CheckPressure->Success 50-70 bar, RT-60°C

Caption: Troubleshooting workflow for stalled pyridine hydrogenation reactions.

Module 2: Reductive Amination for Piperidine Ring Construction

When constructing the piperidine ring from acyclic precursors (e.g., via intramolecular reductive amination of amino-aldehydes), controlling the reduction kinetics is paramount.

Q: My reductive amination yields are severely diminished by over-alkylation and alcohol byproducts. How do I optimize this?

A: Kinetic Mismatch and Nucleophilic Competition. Over-alkylation occurs because the newly formed secondary amine (the piperidine product) is sterically and electronically more nucleophilic than the primary amine starting material. If unreacted carbonyls are still present, the piperidine will rapidly attack them, forming unwanted tertiary amines. Conversely, alcohol byproducts form when the reducing agent is too aggressive (e.g., NaBH₄) and reduces the starting aldehyde/ketone before the imine has time to form.

The Solution: Shift the equilibrium and use a chemoselective reductant. Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Due to electron-withdrawing groups on the boron, these reagents are too weak to reduce a neutral carbonyl group but will rapidly reduce the more electrophilic, protonated iminium ion 5.

Protocol 2: Stepwise Intramolecular Reductive Amination
  • Imine Formation: Dissolve the amino-carbonyl precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add 3Å molecular sieves to drive the equilibrium forward by sequestering water.

  • Acid Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to adjust the pH to ~5. Stir at room temperature for 2 hours.

  • Self-Validation Check: Validate before reduction. Perform a TLC analysis. The complete disappearance of the starting carbonyl spot and the appearance of a single new spot (the imine) guarantees that no free carbonyl remains to be erroneously reduced into an alcohol byproduct.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

ReductiveAmination Carbonyl Carbonyl + Primary Amine Imine Imine / Iminium Intermediate Carbonyl->Imine -H2O (Acid Catalyzed) StrongRed Strong Reductant (e.g., NaBH4) Carbonyl->StrongRed Premature Reduction MildRed Mild Reductant (e.g., NaBH(OAc)3) Imine->MildRed Selective Reduction OverAlk Side Product: Tertiary Amine (Over-alkylation) Imine->OverAlk Further Reduction Alcohol Side Product: Alcohol Formation StrongRed->Alcohol Piperidine Desired Product: Secondary Piperidine MildRed->Piperidine Piperidine->Imine Excess Carbonyl Present

Caption: Mechanistic pathway and side-reaction troubleshooting in reductive amination.

Module 3: Stereocontrol in Multicomponent Reactions (MCRs)

Q: How can I improve the diastereoselectivity when synthesizing highly substituted piperidines via multicomponent reactions (e.g., Aza-Prins)?

A: Thermodynamic vs. Kinetic Control. MCRs often proceed through reversible intermediate steps (such as the formation of an enamine or an iminium ion). Poor diastereoselectivity usually means the reaction is trapped under kinetic control or is providing enough thermal energy to populate higher-energy transition states. The Solution: Lower the reaction temperature. By reducing the thermal energy, the reaction is forced to proceed exclusively through the lowest-energy transition state, which typically leads to the thermodynamically most stable product (usually the all-equatorial substituted chair conformation of the piperidine ring). Additionally, switching to a highly polar, non-nucleophilic solvent (like hexafluoroisopropanol, HFIP) can stabilize the charged iminium intermediates, tightening the transition state geometry and drastically improving stereocontrol.

References

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Pubs. [Link]

  • Journal of the American Chemical Society. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." ACS Publications. [Link]

  • ChemRxiv. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Ticket ID: #5829-PIP Topic: Impurity Profiling: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5829-PIP Topic: Impurity Profiling: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues in the synthesis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine . This molecule is a sterically sensitive secondary amine used frequently as a fragment in CNS-active ligand design (e.g., Sigma-1 receptor modulators).

The position of the aminomethyl group at C2 on the piperidine ring introduces steric hindrance that distinguishes this synthesis from simple linear amine alkylations. This guide addresses the two primary synthetic routes, their specific failure modes (side products), and purification strategies.

Reaction Pathways & Impurity Logic

The two most common routes to this scaffold are Reductive Amination (Route A) and Direct Alkylation (Route B). Each generates a distinct "fingerprint" of side products.

Visualizing the Divergence

The following diagram maps the decision tree for synthesis and where specific impurities arise.

ReactionPathways Start_Aldehyde 1-Methylpiperidine- 2-carbaldehyde Imine Intermediate Imine Species Start_Aldehyde->Imine + Ethylamine (Equilibrium) Side_Alcohol Side Product A: Alcohol (Aldehyde Reduction) Start_Aldehyde->Side_Alcohol Direct Reduction (Fast NaBH4) Start_Amine (1-Methylpiperidin- 2-yl)methanamine Target TARGET PRODUCT (Secondary Amine) Start_Amine->Target + Et-X (Halide) Imine->Target + STAB (Reducing Agent) Side_Tertiary Side Product B: Tertiary Amine (Bis-ethylation) Target->Side_Tertiary Over-reaction w/ Aldehyde Target->Side_Tertiary + Et-X (Excess) Side_Quat Side Product C: Quaternary Salt (Over-alkylation) Side_Tertiary->Side_Quat + Et-X (Exhaustive)

Figure 1: Mechanistic divergence showing the origin of alcohol, tertiary amine, and quaternary salt impurities based on the synthetic route chosen.[1]

Side Product Profile & Identification

Use this table to cross-reference your LC-MS and NMR data with potential impurities.

Impurity TypeOriginMS Signature (ESI+)1H NMR Diagnostic
Target Product Desired[M+H]⁺ 1x Ethyl Group: Triplet (~1.1 ppm) + Quartet (~2.6 ppm).
Side Product A (Alcohol) Reductive Amination (Aldehyde reduction)[M-27]⁺ (Loss of N-Et fragment relative to target)Missing Ethyl Signals. New signals for -CH₂-OH (approx 3.5-3.8 ppm).
Side Product B (Tertiary Amine) Bis-alkylation (Both Routes)[M+28]⁺ (Addition of second Ethyl)2x Ethyl Groups: Overlapping triplets/quartets. Integration doubles (6H for CH₃, 4H for CH₂).
Side Product C (Quat. Salt) Direct Alkylation (Over-reaction)[M+28]⁺ (Fixed charge, no pH dependence)Downfield Shift: Alpha-protons shift significantly downfield (>3.0 ppm) due to positive charge.
Troubleshooting Protocols
Scenario 1: "I see a persistent M+28 peak (Bis-alkylation)."

Diagnosis: You have formed the tertiary amine (N,N-diethyl derivative). This is common in Direct Alkylation but also occurs in Reductive Amination if the aldehyde:amine ratio is incorrect.

  • Fix (Reductive Amination):

    • Stoichiometry: Ensure Ethylamine is in excess (1.5 to 2.0 equiv) relative to the aldehyde. This statistically favors mono-alkylation.

    • Stepwise Addition: Do not mix all reagents at once. Stir the aldehyde and ethylamine for 30-60 minutes before adding the reducing agent (STAB). This pre-forms the imine and reduces the concentration of free aldehyde available to react with the product.

  • Fix (Direct Alkylation):

    • Switch Methods: Direct alkylation of a primary amine with ethyl iodide is notoriously difficult to stop at the secondary stage. Switch to Reductive Amination or Amide Reduction (Acylation with Acetyl Chloride followed by LiAlH₄ reduction).

Scenario 2: "My yield is low, and I isolated an alcohol."

Diagnosis: The reducing agent reduced the aldehyde before it could react with the amine.

  • Fix:

    • Reagent Choice: Stop using Sodium Borohydride (NaBH₄). It is too aggressive. Switch to Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) . These are selective for the imine (C=N) over the aldehyde (C=O).

    • Water Scavenging: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ during the imine formation step to push the equilibrium toward the imine.

Scenario 3: "The product is streaking/tailing on the silica column."

Diagnosis: The basic piperidine nitrogen and the new secondary amine interact strongly with the acidic silanols on the silica gel.

  • Fix:

    • Mobile Phase Modifier: You must use a base modifier. A standard system is DCM:MeOH (9:1) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Pre-treatment: Flush the silica column with the mobile phase containing TEA before loading your sample.

    • Alternative: Use Amine-functionalized Silica (NH-Silica) which requires no basic modifier and yields sharper peaks.

Validated Synthetic Protocol (Reductive Amination)

This protocol minimizes bis-alkylation and alcohol formation.

  • Imine Formation:

    • Dissolve 1-methylpiperidine-2-carbaldehyde (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF .

    • Add Ethylamine (2.0 M in THF, 1.5 equiv).

    • Critical: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 1 hour under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight.

  • Workup (Specific for Polar Amines):

    • Quench with saturated NaHCO₃ .[2]

    • Extract with DCM (3x).

    • Note: If the product stays in the aqueous layer (due to high polarity), saturate the aqueous layer with NaCl (salting out) or raise pH to >12 using NaOH before extraction.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Biotage. (2023). "Is there an easy way to purify organic amines?" Biotage Blog.

  • BenchChem. (2025).[3][4][5] "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis."

  • Gui, J., et al. (2015). "Practical Synthesis of Secondary Amines via Reductive Amination." Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Solution Stability of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, maintaining therapeutic efficacy, and meeting regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine that influence its stability?

A1: The molecule possesses two key features that are central to its reactivity and potential instability. Firstly, it has a secondary amine (-NH-) group, which is susceptible to oxidation and reactions with aldehydes or ketones. Secondly, it contains a tertiary amine within a piperidine ring (-N(CH3)-). Tertiary amines are also prone to oxidation, which can lead to the formation of N-oxides.[1][2] The lone pair of electrons on both nitrogen atoms makes the molecule basic and nucleophilic, driving its reactivity.[1][3]

Q2: My solution of the compound has developed a yellow or brown tint over time. What is the likely cause?

A2: A color change is a common indicator of oxidative degradation. Amine compounds, when exposed to oxygen, can form colored impurities.[4] This process can be accelerated by exposure to light (photodegradation), the presence of trace metal ions (which catalyze oxidation), or elevated temperatures.[5][6] The formation of N-oxides and other oxidative byproducts often leads to chromophores that absorb visible light.

Q3: I am observing new peaks in my HPLC/GC-MS analysis after storing the compound in solution. What could these degradation products be?

A3: Based on the structure, several degradation products are possible. The most common are:

  • N-oxides: Formed from the oxidation of the tertiary amine in the piperidine ring.

  • De-alkylation Products: Cleavage of the ethyl or methyl group from the nitrogen atoms.[2]

  • Imines: Formed from the dehydrogenation or oxidation of the secondary amine.

  • Hydrolytic Products: While less common for simple amines than for esters or amides, pH-catalyzed degradation can occur under harsh acidic or basic conditions.[4][7] Forced degradation studies are essential for systematically identifying these potential degradants.[8][9]

Q4: Does the choice of solvent impact the stability of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine?

A4: Absolutely. Solvents can play a significant role. Protic solvents like water or alcohols can participate in acid-base equilibria and potentially facilitate hydrolysis.[3] Some solvents, particularly chlorinated ones like dichloromethane, can react with amines, especially at elevated temperatures.[10] Furthermore, solvents can contain impurities (e.g., peroxides in ethers like THF, or aldehydes in alcohols) that can directly react with the amine. Using high-purity, peroxide-free, and de-gassed solvents is a critical first step.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: Rapid loss of parent compound purity in standard aqueous buffers.
  • Probable Cause (A): Oxidative Degradation. This is one of the most frequent degradation pathways for amines.[4] The reaction is often initiated by dissolved oxygen and can be catalyzed by trace metal ions (Fe³⁺, Cu²⁺) that may be present in your buffer components or glassware.

    • Solution:

      • Inert Atmosphere: Prepare and store all solutions under an inert atmosphere. Purge the solvent and the headspace of your container with nitrogen or argon gas before sealing.

      • Antioxidants: Add a suitable antioxidant to the formulation. Aromatic amines or hindered phenols are effective radical scavengers that can interrupt the auto-oxidation process.[11][12]

      • Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester catalytic metal ions.

  • Probable Cause (B): Unfavorable pH. The stability of piperidine-containing molecules can be highly pH-dependent.[7] Extreme pH values can catalyze degradation reactions. The protonation state of the amines affects their susceptibility to oxidation and other reactions.[13]

    • Solution:

      • pH Profiling Study: Conduct a study to determine the optimal pH for stability. Prepare the solution in a series of buffers across a wide pH range (e.g., pH 3 to pH 9) and monitor the purity over time. Piperidine derivatives often show greatest stability in a slightly acidic pH range (4-6) where the amine groups are protonated, which can protect them from oxidation.[3][7]

      • Buffer Selection: Choose a buffer system that provides strong capacity in the optimal pH range. See Table 1 for common buffer choices.

Problem 2: Significant degradation when exposed to laboratory light.
  • Probable Cause: Photodegradation. Amine compounds can be susceptible to degradation upon exposure to UV or even visible light.[8] Light energy can generate highly reactive hydroxyl radicals or excite the molecule directly, leading to bond cleavage and other reactions.[5][14]

    • Solution:

      • Light Protection: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to block light exposure.

      • Photostability Studies: If the final product will be exposed to light, perform a formal photostability study as outlined by ICH Q1B guidelines to understand the degradation kinetics and byproducts.

Problem 3: Inconsistent stability results between different batches of solutions.
  • Probable Cause: Impurities from Excipients or Solvents. Trace impurities can have a dramatic impact. For instance, formaldehyde, a common impurity, is known to react with amines to form adducts.[15][16]

    • Solution:

      • High-Purity Reagents: Use the highest purity grade available for all solvents and excipients.

      • Excipient Screening: Screen different suppliers or batches of critical excipients for their impact on the compound's stability.

      • Formaldehyde Scavengers: If formaldehyde contamination is suspected and unavoidable, certain amine-containing excipients like meglumine can act as a scavenger to protect the primary drug substance.[15][16]

Key Experimental Protocols & Data

Data Presentation

Table 1: Recommended Buffer Systems for pH Profiling Studies

Target pH RangePrimary Buffer SystempKaNotes
3.0 - 5.0Acetate Buffer (Acetic Acid / Sodium Acetate)4.76Commonly used, good compatibility.
4.5 - 6.5Citrate Buffer (Citric Acid / Sodium Citrate)3.13, 4.76, 6.40Provides buffering over a wide range; can chelate metal ions.
6.0 - 8.0Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄)7.21Physiologically relevant, but can sometimes accelerate degradation.
8.0 - 10.0Borate Buffer (Boric Acid / Sodium Borate)9.24Use with caution as borate can interact with some functional groups.

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent / ConditionPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo identify acid-labile degradation products.[4]
Base Hydrolysis 0.1 M NaOH, 60°CTo identify base-labile degradation products.[4]
Oxidation 3% H₂O₂, Room TempTo identify oxidative degradants.[4]
Thermal 70°C, Dry HeatTo assess thermal stability and identify thermally induced degradants.
Photolytic ICH Q1B compliant light chamberTo assess light sensitivity and identify photodegradants.[8]
Experimental Workflow Visualization

The following diagrams illustrate key processes for investigating and mitigating stability issues.

G cluster_degradation Primary Degradation Pathways Compound Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Oxidation Oxidative Degradation (N-Oxides, Imines) Compound->Oxidation O₂, Metal Ions Hydrolysis pH-Mediated Degradation (Hydrolysis) Compound->Hydrolysis H⁺ / OH⁻ Photolysis Photodegradation (Radical Species) Compound->Photolysis UV/Vis Light

Caption: Key degradation pathways for the target amine compound.

G cluster_workflow Troubleshooting & Optimization Workflow cluster_params Optimization Parameters Start Instability Observed (e.g., Purity Loss, Color Change) ForcedDeg Step 1: Perform Forced Degradation Study Start->ForcedDeg ID Step 2: Identify Major Degradation Pathway(s) (Oxidative, pH, etc.) ForcedDeg->ID Optimize Step 3: Systematically Optimize Solution Parameters ID->Optimize pH pH & Buffer Selection Antiox Antioxidant / Chelator Addition Light Light Protection Temp Temperature Control Confirm Step 4: Confirm Stability Under Optimized Conditions Optimize->Confirm Iterate if needed Result Stable Solution Formulation Confirm->Result

Caption: A logical workflow for diagnosing and solving stability issues.

Protocol: Stability-Indicating HPLC Method Development

A robust analytical method is required to separate the parent compound from all potential degradation products.

  • Forced Degradation Sample Preparation:

    • Prepare separate solutions of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (approx. 1 mg/mL) in diluent.

    • Expose each solution to one of the stress conditions listed in Table 2 . Aim for 5-20% degradation of the parent compound.

    • Neutralize the acid- and base-stressed samples to prevent column damage.

    • Create a mixed-degradation sample by combining equal parts of all stressed solutions.

  • Initial Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (or other suitable wavelength if chromophore is present) and/or Mass Spectrometry (MS).[17]

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the mixed-degradation sample.

    • The goal is to achieve baseline resolution between the parent peak and all degradation peaks.

    • Adjust the gradient slope, mobile phase pH (e.g., by using ammonium acetate instead of formic acid), or switch to a different column chemistry (e.g., Phenyl-Hexyl) if co-elution occurs.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure no degradants are co-eluting with the parent peak. This is a critical step for a true stability-indicating method.[8]

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Pharmaceuticals (Basel). [Link]

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]

  • What is the stability of piperidine? - Blog - Biosynce. Biosynce. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Milliken. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. [Link]

  • TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... ResearchGate. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology. [Link]

  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. [Link]

  • How does piperidine affect the stability and performance of cosmetics? - Blog - Biosynce. Biosynce. [Link]

  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. RSC Advances. [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. [Link]

  • Aromatic Amines Antioxidants. Performance Additives. [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Kinetics and Mechanism of the Oxidation of Aliphatic Amines. R Discovery. [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Photocatalytic Degradation of an Aromatic Pharmaceutical over TiO2: Experimental and Computational Insights into Inhibition Effects of Natural Organic Acids. International Journal of Molecular Sciences. [Link]

  • (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate. [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Veeprho. [Link]

  • Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. University of Hawaii at Manoa. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. National Energy Technology Laboratory. [Link]

  • Reaction pathways for amines. (a) Primary and secondary amines, (b) sterically hindered amines. ResearchGate. [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for Consistent Results with Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS No. 66300-62-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS No. 66300-62-7)[1]. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve consistent, reliable results in your experiments. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

Compound Profile and Handling

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a disubstituted piperidine derivative. Its structure, featuring a tertiary amine within the piperidine ring and a secondary amine in the side chain, presents both unique synthetic opportunities and specific challenges related to reactivity, stability, and purification.

Table 1: Physicochemical Properties of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

PropertyValueSource
CAS Number 66300-62-7[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1][2][3]
Structure A piperidine ring with a methyl group on the ring nitrogen (position 1) and an ethylaminomethyl group at position 2.Inferred

Frequently Asked Questions (FAQs)

Q1: My solution of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine has turned yellow or brown upon storage. What causes this and is it still usable?

A1: The discoloration of piperidine-based compounds is a common issue, typically caused by oxidation from exposure to air and light.[4] The usability of the discolored amine depends on the sensitivity of your subsequent reactions. For highly sensitive applications, such as catalysis or the synthesis of pharmaceutical-grade compounds, purification before use is strongly recommended. For less sensitive reactions, it may be usable, but you risk introducing impurities that could complicate your results.

  • Recommendation: Purify the discolored material by distillation or column chromatography. For prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.

Q2: I'm observing crystallization in my piperidine/DMF solution. What is the cause and how can I resolve it?

A2: Crystallization in a piperidine/DMF solution, often used for Fmoc deprotection in peptide synthesis, is typically due to the formation of a salt.[4] This can happen if the basic piperidine solution is exposed to acidic vapors or contaminants in the storage container or laboratory environment.

  • Recommendation: Ensure that your piperidine solutions are stored away from any acidic reagents.[4] If salt formation is suspected, it is best to discard the solution and prepare a fresh batch to ensure consistent reactivity.

Q3: What are the critical safety precautions for handling this compound?

A3: Substituted piperidines, like many amine compounds, should be handled with care. Based on data for structurally related compounds like 1-Ethylpiperidine, this class of chemicals can be hazardous.[5]

  • Toxicity and Corrosivity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[5]

  • Flammability: Assumed to be a flammable liquid and vapor.[5]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials. Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

Troubleshooting and Protocol Optimization

This section addresses specific experimental problems in a question-and-answer format, providing a logical framework for troubleshooting.

Issue 1: Low Reactivity in Acylation or Alkylation Reactions

Q: I am attempting to perform an acylation reaction on the secondary amine of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, but I'm seeing very low conversion to my desired amide product. What's going wrong?

A: The primary reason for poor reactivity in this compound is likely steric hindrance. The ethylaminomethyl group is at the 2-position of the piperidine ring, adjacent to the N-methyl group. This arrangement creates a sterically crowded environment around the secondary amine's lone pair of electrons, hindering the approach of electrophiles like acid chlorides or alkyl halides.[6]

G start Low Reactivity Observed reagent Increase Reagent Electrophilicity start->reagent conditions Modify Reaction Conditions start->conditions base Optimize Base Selection start->base reagent_sol1 Switch from carboxylic acid + coupling agent to a more reactive acid chloride or anhydride. reagent->reagent_sol1 conditions_sol1 Increase reaction temperature (e.g., to 50-80 °C) to provide necessary activation energy. conditions->conditions_sol1 conditions_sol2 Use a polar aprotic solvent (e.g., DMF, NMP) to better solvate the transition state. conditions->conditions_sol2 base_sol1 Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DIPEA) to scavenge acid byproduct without competing in the reaction. base->base_sol1

Caption: Troubleshooting workflow for low reactivity.

Table 2: Recommended Starting Conditions for Acylation

ParameterRecommendationRationale
Acylating Agent Acid Chloride or AnhydrideMore electrophilic and reactive than carboxylic acids, overcoming the low nucleophilicity of the hindered amine.[6]
Solvent Anhydrous DMF or Acetonitrile (MeCN)Polar aprotic solvents are generally preferred for N-alkylation and acylation reactions.[4] They can help improve reaction rates.[6]
Base Non-nucleophilic (e.g., DIPEA, 2,6-lutidine)Scavenges the HCl or HBr byproduct without competing with the substrate amine. This prevents protonation of the starting material, which would render it non-nucleophilic.[4]
Temperature 50-80 °CProvides the activation energy needed to overcome the steric barrier.[6]
Issue 2: Formation of Quaternary Ammonium Salt Byproduct

Q: In my N-alkylation reaction, I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this?

A: The formation of a quaternary ammonium salt indicates over-alkylation. This is a common side reaction, especially when using highly reactive alkylating agents.[4] In your specific molecule, both the secondary side-chain amine and the tertiary ring amine are potential sites for alkylation. While the secondary amine is expected to be more reactive, the tertiary amine can also react to form a quaternary salt, particularly under forcing conditions.

  • Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine).[4] This ensures the electrophile is the limiting reagent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[4] This maintains a low concentration of the electrophile, favoring the desired mono-alkylation.

  • Lower Temperature: Run the reaction at a lower temperature initially (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the reaction rate and selectivity.

Issue 3: Difficulty in Product Purification

Q: My crude product contains several polar, amine-containing impurities, and I'm struggling to isolate my desired compound using standard silica gel chromatography. What is a better purification strategy?

A: The basic nature of your product and related impurities can cause streaking and poor separation on standard silica gel. A multi-step purification strategy combining acid-base extraction with modified column chromatography is highly effective.[7]

This protocol is designed to first remove all non-basic impurities and then separate the target amine from other basic byproducts.

Part A: Acid-Base Liquid-Liquid Extraction [7]

This step exploits the basicity of the amine to separate it from any neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL) in a separatory funnel.

  • Acidic Wash: Add 1 M HCl (30 mL) to the funnel. Shake vigorously for 1-2 minutes, venting frequently. The basic amine product will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the organic layer (which contains neutral and acidic impurities) and set it aside.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >12 (check with pH paper). This deprotonates the amine, making it soluble in organic solvents again.

  • Re-extraction: Extract the basified aqueous layer with fresh DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude basic fraction.[7]

G cluster_0 Part A: Acid-Base Extraction cluster_1 Part B: Flash Chromatography crude Crude Product in DCM add_hcl Add 1 M HCl crude->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous Aqueous Layer (Protonated Amine) separate1->aqueous organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 basify Basify Aqueous Layer (pH > 12 with NaOH) aqueous->basify extract_dcm Extract with DCM basify->extract_dcm separate2 Separate Layers extract_dcm->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Crude Basic Fraction) separate2->organic2 load_column Load Crude Basic Fraction onto Silica Column organic2->load_column Proceed to Part B elute Elute with DCM/MeOH/TEA Gradient load_column->elute collect Collect Fractions (Monitor by TLC) elute->collect concentrate Concentrate Pure Fractions collect->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for the purification of amine products.

Part B: Flash Column Chromatography [7]

To improve separation on silica gel, a small amount of a basic modifier is added to the mobile phase.

  • Mobile Phase: Prepare an eluent system, typically containing a non-polar solvent, a polar solvent, and a basic modifier. A good starting point is Dichloromethane (DCM) with Methanol (MeOH) as the polar component and Triethylamine (TEA) as the basic modifier.

    • Example Starting Gradient: 100% DCM, ramping to 95:5:0.5 DCM:MeOH:TEA.

  • Column Packing: Pack a silica gel column using the initial mobile phase.

  • Sample Loading: Dissolve the crude basic fraction from Part A in a minimal amount of DCM. Adsorb this onto a small amount of silica gel, dry it under vacuum, and load the dry powder onto the top of the column.

  • Elution and Monitoring: Run the column, gradually increasing the polarity of the mobile phase. Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots using a ninhydrin stain, which is effective for detecting amines.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final, purified amine.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • ChemicalBook. (n.d.). ETHYL[(1-METHYLPIPERIDIN-2-YL)METHYL]AMINE.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.
  • BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • ChemScene. (n.d.). Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine.
  • CymitQuimica. (n.d.). Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine.
  • Fisher Scientific. (2014, October 7).

Sources

Reference Data & Comparative Studies

Validation

Validating the biological target of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Executive Summary & Pharmacophore Analysis[1] Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (structurally defined as N-ethyl-1-(1-methylpiperidin-2-yl)methanamine) represents a classic "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1]

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (structurally defined as N-ethyl-1-(1-methylpiperidin-2-yl)methanamine) represents a classic "privileged scaffold" in medicinal chemistry. Its core architecture—a basic nitrogen within a saturated heterocycle (piperidine) linked by a methylene bridge to a secondary amine—mimics the endogenous neurotransmitter histamine , but with increased lipophilicity and conformational rigidity.

Unlike its aromatic analog Betahistine (a weak H3 antagonist/H1 agonist), the reduction of the pyridine ring to piperidine typically shifts selectivity toward the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

This guide provides a definitive protocol to validate this compound as a Histamine H3 Receptor Antagonist/Inverse Agonist . It objectively compares the molecule against the industry-standard probe Thioperamide to establish potency, efficacy, and selectivity.

Comparison at a Glance
FeatureEthyl-(1-methyl-piperidin-2-ylmethyl)-amine (Target)Thioperamide (Standard Control)Betahistine (Structural Analog)
Primary Target Putative H3R Antagonist H3R Antagonist (High Affinity)H3R Antagonist / H1 Agonist
Binding Motif Rigidified Histamine MimicImidazole-basedPyridine-based
Key Liability Potential σ1R Cross-reactivityLow bioavailability (oral)Low Potency (Micro-molar)
Validation Metric

< 100 nM

≈ 2–10 nM

≈ 1000+ nM

Mechanistic Hypothesis & Signaling Pathway

To validate this target, one must understand the signal transduction blocked by the compound. The H3 receptor is a


-coupled GPCR. Constitutive activity of H3R suppresses cAMP formation. An inverse agonist  (or antagonist in the presence of histamine) will reverse this suppression, leading to an increase in intracellular cAMP relative to the agonist-treated state.
H3R Signaling & Intervention Logic (DOT Diagram)

H3R_Pathway cluster_logic Validation Logic Histamine Histamine (Endogenous Agonist) H3R H3 Receptor (Constitutively Active) Histamine->H3R Activates Target Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (Putative Antagonist) Target->H3R Blocks/Inhibits Gi_Protein Gi/o Protein (Activation) H3R->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Production Effect Neurotransmitter Release (Histamine/ACh/DA) cAMP->Effect Modulates Hypothesis If Target binds H3R: 1. Displaces [3H]-NAMH 2. Reverses Histamine-induced cAMP drop

Figure 1: Mechanism of Action.[1] The target compound is hypothesized to compete with Histamine at the H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels and neurotransmitter release.

Experimental Validation Protocols

Scientific integrity requires a "Self-Validating System." We do not simply test if it works; we test how well it works compared to a known constant.

Experiment A: Competitive Radioligand Binding (Affinity)

Objective: Determine the affinity constant (


) of the target molecule for H3R.
Control: Thioperamide  (Reference 

~4 nM). Tracer:

-N-

-methylhistamine (

-NAMH).

Protocol Steps:

  • Membrane Prep: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in binding buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -NAMH (Final concentration 1 nM).
    • 25

      
      L Test Compound (Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine) at concentrations ranging from 
      
      
      
      M to
      
      
      M.
    • Non-Specific Binding (NSB) Well: Add 10

      
      M Thioperamide to define the noise floor.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Use the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .

Success Criteria:

  • Valid: Sigmoidal displacement curve with Hill slope

    
    .
    
  • Hit:

    
    .
    
Experiment B: Functional cAMP Accumulation (Efficacy)

Objective: Confirm the compound acts as an antagonist/inverse agonist, not an agonist. System: HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay.

Protocol Steps:

  • Agonist Challenge: Pre-treat cells with the EC80 concentration of the agonist (R)-(-)-

    
    -methylhistamine  (approx 10 nM) to induce Gi-mediated cAMP suppression.
    
  • Antagonist Addition: Add the target compound (10

    
    M down to 0.1 nM).
    
  • Stimulation: Add Forskolin (10

    
    M) to stimulate Adenylyl Cyclase. (Note: Because H3 is Gi-coupled, we must artificially raise cAMP with Forskolin to see the inhibition by the agonist and the rescue by the antagonist).
    
  • Readout: Measure TR-FRET signal.

Interpretation:

  • Antagonist: Dose-dependent increase in cAMP (restoration of Forskolin signal) as the compound blocks the agonist.

  • Agonist (False Positive): Further decrease in cAMP.

Specificity Check: The Sigma-1 Liability

Piperidine derivatives with N-alkyl chains are notorious for off-target binding to the Sigma-1 Receptor (


R) . Validation is incomplete without assessing this selectivity ratio.

Comparative Selectivity Protocol:

  • Assay: Radioligand binding using

    
    -Pentazocine (specific 
    
    
    
    ligand).
  • Reference: Haloperidol (High

    
     affinity).
    
  • Logic: If the target compound has a

    
     and 
    
    
    
    , it is a "dirty" drug (non-selective). Ideally, you want a >100-fold selectivity window.
Validation Workflow Diagram (DOT)

Validation_Workflow Start Start: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Step1 Step 1: [3H]-NAMH Binding Assay (H3 Receptor) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Step 2: Functional cAMP Assay (Gi-Coupling) Decision1->Step2 Yes Result_Fail INACTIVE / FALSE TARGET Decision1->Result_Fail No Decision2 Restores cAMP? Step2->Decision2 Step3 Step 3: Sigma-1 Selectivity Screen (vs [3H]-Pentazocine) Decision2->Step3 Yes (Antagonist) Decision2->Result_Fail No (Agonist) Result_Valid VALIDATED H3R ANTAGONIST (Selectivity > 10x) Step3->Result_Valid Low Sigma Affinity Result_Dirty MIXED LIGAND (H3R / Sigma-1) Step3->Result_Dirty High Sigma Affinity

Figure 2: The "Go/No-Go" decision tree for validating the biological target. Note the critical Sigma-1 screening step required for piperidine scaffolds.

References

  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Cobos, E.J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." Current Neuropharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Comparative

Comparing the efficacy of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine with other sigma-1 ligands

This guide provides a rigorous technical comparison of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (referred to herein as EMP-Amine ) against established Sigma-1 receptor (S1R) ligands. Based on the provided chemical str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (referred to herein as EMP-Amine ) against established Sigma-1 receptor (S1R) ligands.

Based on the provided chemical structure, EMP-Amine (N-ethyl-1-methyl-2-piperidinemethanamine) represents the polar, basic pharmacophore common to many high-affinity S1R ligands (such as SA4503/Cutamesine) but lacks the distal hydrophobic aromatic moiety typically required for nanomolar affinity. This guide is structured to evaluate its potential as a fragment-based lead or low-affinity probe compared to "Gold Standard" alternatives.

Executive Summary & Structural Analysis

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (EMP-Amine) is a low-molecular-weight diamine (C9H20N2). In the context of Sigma-1 receptor pharmacology, it functions as a pharmacophore fragment .

  • The Pharmacophore Gap: The canonical Sigma-1 pharmacophore requires a basic nitrogen (for electrostatic interaction with Asp126) flanked by two hydrophobic regions (primary and secondary hydrophobic pockets).

  • EMP-Amine Profile: It possesses the critical basic nitrogen (piperidine N) and the steric bulk of the N-methyl/ethyl groups, but it lacks the primary aromatic ring found in high-affinity ligands like Haloperidol or PRE-084.

  • Predicted Efficacy: Without derivatization (e.g., adding a benzyl or phenyl-ethyl group), EMP-Amine is predicted to exhibit **micromolar ($ \mu M

    
     nM $) affinity, acting potentially as a weak partial agonist or a competitive displacer at high concentrations.
    
Ligand Comparison Matrix
FeatureEMP-Amine (Target)PRE-084 (Agonist Std)SA4503 (Cutamesine) BD-1047 (Antagonist Std)
Structure Class 2-aminomethylpiperidine (Aliphatic)Phenyl-morpholinePhenyl-piperazineEthylenediamine
Binding Affinity (

)
Predicted > 1,000 nM (Low)~2–44 nM (High)~4.6 nM (Very High)~0.9 nM (Very High)
Selectivity (

vs

)
Unknown (Likely Low)High (>500-fold)High (>100-fold)Moderate
Mechanism Putative Weak Binder / FragmentAgonist (Chaperone activation)Agonist (Neuroprotective)Antagonist (Blocks activation)
Primary Utility Fragment Screening / Intermediate Functional AssaysClinical CandidateSpecificity Control

Mechanistic Comparison: Why Structure Matters

To understand the efficacy gap between EMP-Amine and standard ligands, we must visualize the ligand-receptor interaction. The Sigma-1 receptor (S1R) forms a trimeric structure where the ligand binding pocket is a hydrophobic tunnel.

Pathway Visualization: Ligand Interaction Logic

The following diagram illustrates the structural requirements for S1R activation and where EMP-Amine succeeds or fails.

S1R_Pharmacophore S1R_Pocket Sigma-1 Receptor Binding Pocket Asp126 Aspartate 126 (Anionic Site) S1R_Pocket->Asp126 Contains Hydro_Pocket Hydrophobic Pocket (Tyr103, Leu105, etc.) S1R_Pocket->Hydro_Pocket Contains EMP EMP-Amine (Target) EMP->Asp126 Binds (Basic N) EMP->Hydro_Pocket Fails to Occupy (Missing Aromatic) Effect_Low Low Affinity / Transient Binding EMP->Effect_Low Result PRE084 PRE-084 (Standard) PRE084->Asp126 Binds PRE084->Hydro_Pocket Occupies Fully (Phenyl Ring) Effect_High High Affinity / Chaperone Activation PRE084->Effect_High Result

Figure 1: Structural Activity Relationship (SAR) logic comparing EMP-Amine to PRE-084. EMP-Amine lacks the hydrophobic anchor required for stable high-affinity binding.

Experimental Protocols for Validation

Since EMP-Amine is not a standard commercial ligand, you must validate its efficacy using a self-referencing control system. Do not rely on literature values alone; run side-by-side assays.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of EMP-Amine to verify if it binds S1R at physiologically relevant concentrations.

Reagents:

  • Radioligand:

    
     (Specific for 
    
    
    
    ,
    
    
    ).
  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing hS1R.

  • Non-specific Control: Haloperidol (

    
    ).
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix

      
       membrane prep.
      
    • Add

      
      
      
      
      
      (Final conc: 2 nM).
    • Add

      
      EMP-Amine  (Concentration range: 
      
      
      
      to
      
      
      ).
    • Control Wells: Use PRE-084 (positive control) and Buffer only (Total binding).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: S1R kinetics are slow; 30 mins is insufficient).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the amine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Metric: If EMP-Amine


, it is effectively inactive as a standalone drug but may serve as a synthesis intermediate.
Protocol B: Functional Efficacy (Ca2+ Mobilization)

Objective: Determine if EMP-Amine acts as an agonist (mimicking PRE-084) or antagonist (mimicking BD-1047) in modulating Bradykinin-induced


 release.

Workflow:

  • Cell Line: NG108-15 cells (express high endogenous S1R).

  • Dye Loading: Load cells with Fura-2 AM (

    
    ) for 45 mins.
    
  • Pre-treatment: Incubate cells with EMP-Amine (

    
    ) or PRE-084  (
    
    
    
    ) for 30 mins.
  • Stimulation: Inject Bradykinin (BK) to induce ER calcium release.

  • Readout: Measure ratio of fluorescence at 340/380 nm.

Interpretation:

  • Agonist Effect: If EMP-Amine potentiates the BK-induced

    
     spike (similar to PRE-084), it is an agonist.
    
  • Antagonist Effect: If EMP-Amine attenuates the spike (similar to BD-1047), it is an antagonist.

  • Null Effect: No change vs. vehicle indicates lack of functional efficacy.

Synthesis of Findings & Recommendations

Efficacy vs. Alternatives
CompoundEfficacy Score (1-10)Notes
EMP-Amine 2/10 Lacks aromatic anchor. Likely requires derivatization (e.g., benzylation) to achieve potency.
PRE-084 9/10 The gold standard for agonism. High selectivity minimizes off-target noise.
SA4503 9.5/10 Clinical-grade agonist. Superior bioavailability compared to PRE-084.
NE-100 8/10 Standard antagonist. Use to block EMP-Amine effects to prove specificity.
Strategic Recommendation

For drug development professionals:

  • Do not use EMP-Amine as a primary probe for S1R biology; its affinity is likely too low to be specific.

  • Use EMP-Amine as a Scaffold: The 2-aminomethylpiperidine core is excellent. React the primary amine with phenyl-alkyl halides (e.g., phenethyl bromide) to generate high-affinity analogs.

  • Control Usage: If EMP-Amine shows activity, verify it is not due to off-target binding (e.g., Muscarinic receptors) by co-administering BD-1047 . If BD-1047 does not block the effect, EMP-Amine is not acting via S1R.

References

  • Structure-Activity Rel

    • Source: Glennon, R. A., et al. (1994). "Structural features essential for sigma 1 receptor binding." Journal of Medicinal Chemistry.
    • Context: Defines the requirement for a basic nitrogen and a hydrophobic aromatic ring at a specific distance (usually 2-4 carbons).
    • Link:

  • Pharmacology of SA4503 (Cutamesine)

    • Source: Matsuno, K., et al. (1996). "SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties." European Journal of Pharmacology.
    • Context: Establishes the high-affinity benchmark for piperazine/piperidine deriv
    • Link:

  • PRE-084 as a Selective Agonist

    • Source: Su, T. P., et al. (1991). "Sigma receptors: putative links between nervous, endocrine and immune systems." European Journal of Biochemistry.
    • Context: Validates PRE-084 as the standard agonist for functional assays.
    • Link:

  • Sigma-1 Receptor Chaperone Activity

    • Source: Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.
    • Context: Explains the mechanism of action (Ca2+ mobilization) used in the functional assay protocol.
    • Link:

Validation

Comparative analysis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine and its enantiomers

The following guide provides an in-depth technical analysis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS 66300-62-7), a critical chiral diamine scaffold.[1] This document is structured for researchers and process...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS 66300-62-7), a critical chiral diamine scaffold.[1] This document is structured for researchers and process chemists focusing on chiral resolution, asymmetric synthesis, and the pharmacological evaluation of piperidine-based ligands.[1]

Technical Monograph & Application Guide [1]

Executive Technical Summary

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (also known as N-Ethyl-1-methyl-2-piperidinemethanamine) represents a specialized class of 1,2-disubstituted piperidines.[1][2][3] Structurally, it features a chiral center at the C2 position of the piperidine ring, creating two enantiomers: (R) and (S) .[1]

This scaffold is chemically significant as a precursor and impurity standard in the synthesis of Class Ic antiarrhythmic agents (e.g., Flecainide and Encainide analogs) and as a ligand for Sigma (


) receptors.[1] The steric bulk of the N-ethyl group, combined with the basicity of the N-methylpiperidine core, creates a unique pharmacological profile where stereochemistry dictates binding affinity and metabolic stability.

Key Differentiators:

  • Racemate: Used primarily as a raw intermediate or cost-effective reagent for non-stereospecific assays.

  • (S)-Enantiomer: Often the "eutomer" (active isomer) in voltage-gated sodium channel blockers derived from this scaffold, exhibiting higher potency and distinct pharmacokinetics.[1]

  • (R)-Enantiomer: Typically the "distomer," often used as a negative control in binding studies or investigated for off-target toxicity.[1]

Chemical Identity & Stereochemical Landscape[4]

FeatureSpecification
IUPAC Name N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine
CAS Number 66300-62-7 (Racemate)
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
Chiral Center C2 of Piperidine Ring
Basicity (pKa) ~9.8 (Secondary amine), ~8.4 (Tertiary piperidine N)
Key Application Chiral Building Block, Antiarrhythmic Impurity Standard
Stereoselective Architecture

The biological activity of 2-substituted piperidines is governed by the spatial orientation of the C2-aminomethyl side chain.

  • Configuration: The absolute configuration is determined by the C2 position.

  • Conformation: The N-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, but the bulky C2-side chain can force a conformational lock, influencing receptor docking.

Comparative Performance: Synthesis & Resolution Strategies

The production of high-purity enantiomers is the primary bottleneck in utilizing this scaffold. Below is a comparison of the two dominant workflows: Classical Resolution vs. Asymmetric Synthesis .

Method A: Classical Resolution (Recommended for Scale-Up)[1]
  • Mechanism: Diastereomeric salt formation using chiral tartaric acid derivatives.

  • Pros: Cost-effective, robust for multi-gram scales, yields both enantiomers.[1]

  • Cons: Requires multiple recrystallization steps; maximum theoretical yield is 50% (without racemization).[1]

Method B: Asymmetric Synthesis (Reductive Amination)[1]
  • Mechanism: Using a chiral auxiliary or enantiopure starting material (e.g., L-pipecolic acid).[1]

  • Pros: High enantiomeric excess (ee > 98%), no resolution needed.

  • Cons: Expensive starting materials, potential for racemization during N-methylation steps.

Comparative Data: Resolution Efficiency
ParameterRacemic Synthesis + ResolutionAsymmetric Synthesis (from L-Pipecolic Acid)
Overall Yield 35-40% (of desired enantiomer)60-70%
Enantiomeric Excess (ee) > 99% (after 2 recrystallizations)> 98%
Cost Efficiency High (Cheap reagents)Low (Expensive chiral pool)
Scalability Excellent (kg scale)Moderate
Time Investment High (Crystallization time)Moderate

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

A robust reductive amination pathway suitable for generating the racemic feedstock.[1]

Reagents: 1-Methyl-2-piperidinecarboxaldehyde, Ethylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).[1]

  • Imine Formation: Charge a reaction vessel with 1-Methyl-2-piperidinecarboxaldehyde (1.0 eq) and DCM (10 vol). Cool to 0°C.

  • Addition: Add Ethylamine (1.2 eq) dropwise. Stir for 1 hour at room temperature to form the imine intermediate.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Quench: Stir overnight. Quench with sat. NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation under reduced pressure (bp ~85°C at 10 mmHg) yields the racemic oil.[1]

Protocol 2: Chiral Resolution (Separation of Enantiomers)

This self-validating protocol uses Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the (S)-enantiomer.[1]

  • Salt Formation: Dissolve racemic amine (10 g, 64 mmol) in Ethanol (50 mL).

  • Resolving Agent: Add a hot solution of Di-p-toluoyl-L-tartaric acid (0.5 eq, 12.3 g) in Ethanol (50 mL).

  • Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-amine precipitates.[1]

  • Recrystallization: Filter the solid. Recrystallize from Ethanol/Methanol (9:1) to upgrade chiral purity.[1] Target: >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with DCM.

  • Validation: Analyze via Chiral HPLC (see Section 5).

Visualization of Workflows

Figure 1: Synthesis and Resolution Pathway

The following diagram illustrates the logical flow from the racemic precursor to the isolated enantiomers.[1]

SynthesisResolution Start 1-Methyl-2-piperidine- carboxaldehyde Step1 Reductive Amination (Ethylamine + STAB) Start->Step1 Synthesis Racemate Racemic Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine Step1->Racemate Yield: 85% Resolution Chiral Resolution (Di-p-toluoyl-L-tartaric acid) Racemate->Resolution Ethanol, Reflux Salt (S)-Amine • L-DTTA Salt (Precipitate) Resolution->Salt Crystallization Liquor (R)-Amine Enriched (Mother Liquor) Resolution->Liquor Filtration FinalS Pure (S)-Enantiomer (>99% ee) Salt->FinalS NaOH / Extraction

Caption: Figure 1. Chemo-enzymatic workflow for the synthesis and optical resolution of the target diamine.

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the enantiomeric excess must be quantified using a validated Chiral HPLC method.

Method Parameters:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or Refractive Index).[1]

  • Temperature: 25°C.

Expected Results:

  • (R)-Enantiomer Retention Time: ~8.5 min.[1]

  • (S)-Enantiomer Retention Time: ~11.2 min.[1]

  • Note: Elution order may reverse depending on the specific column lot; always confirm with a known standard.

Biological Implications & SAR[7][8]

In the context of drug development, particularly for Class Ic antiarrhythmics (sodium channel blockers) and Sigma-1 receptor ligands :

  • Stereospecific Binding: The (S)-configuration of 2-aminomethylpiperidines typically aligns more favorably with the hydrophobic pocket of the voltage-gated sodium channel (Nav1.5), often resulting in 2-5x higher potency compared to the (R)-isomer.[1]

  • Toxicity Profile: The (R)-isomer, while less potent therapeutically, may exhibit higher off-target binding (e.g., hERG channel blockade), necessitating rigorous separation to improve the therapeutic index.[1]

  • Metabolic Stability: The N-ethyl group is susceptible to oxidative dealkylation by CYP450 enzymes. Enantiomers may show different rates of metabolism due to chiral recognition by the enzyme active site.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522625, 1-Ethyl-2-methylpiperidine and related structures. Retrieved from .[1]

  • BenchChem (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (Note: Comparative data extrapolated from 4-isomer analogs). Retrieved from .[1]

  • ChemicalBook (2025). Product Entry: N-Ethyl-1-methyl-2-piperidinemethanamine (CAS 66300-62-7).[1][3][4][5] Retrieved from .[1]

  • Gal, J. (1988). Stereoisomer Separations via Chiral Resolution. In: Chromatographic Chiral Separations. Springer, Boston, MA.[1] (Foundational protocol for tartaric acid resolution of piperidines).

  • Krogsgaard-Larsen, P., et al. (2002). Textbook of Drug Design and Discovery. Taylor & Francis. (SAR of piperidine-based antiarrhythmics).[1]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Derivatives of the core structure, such as tho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Derivatives of the core structure, such as those related to Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, have been explored for a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, with applications in central nervous system (CNS) disorders and oncology.[3][4] Therefore, a thorough understanding of a new analogue's selectivity is paramount.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target interactions are a major cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[5][6][7][8][9] Proactively identifying these unintended interactions allows for:

  • Early Hazard Identification: Pinpointing potential safety liabilities before significant resources are invested.[5][6][10]

  • Informed Lead Optimization: Guiding structure-activity relationship (SAR) studies to design more selective compounds.[5]

  • Mechanistic Insight: Uncovering novel pharmacology and potential opportunities for drug repositioning.

  • Regulatory Compliance: Fulfilling requirements set by bodies like the International Council for Harmonisation (ICH) for safety pharmacology assessment.[6][10]

A Tiered Approach to Profiling Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

A systematic, tiered approach is recommended to build a comprehensive cross-reactivity profile. This begins with broad, cost-effective screening and progresses to more focused, in-depth analyses.

Workflow for Cross-Reactivity Profiling

G A Compound Synthesis & QC (Purity >95%) B Broad Target Binding Panel (e.g., Eurofins SafetyScreen44/87) A->B Test at single high concentration (e.g., 10 µM) C Broad Kinase Panel (e.g., DiscoverX KINOMEscan) A->C D Dose-Response Assays for Primary Hits (Determine IC50/EC50/Ki) B->D C->D E Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Reporter Gene) D->E H Comparative Analysis with Structurally Similar Compounds D->H F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) E->F Confirm cellular target engagement G Phenotypic Screening (e.g., High-Content Imaging, Cell Painting) F->G

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Methodologies & Data Interpretation

This section details the protocols for key assays in the profiling cascade. For comparison, we will consider two hypothetical comparator compounds:

  • Comparator A: A known selective ligand for the presumed primary target of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine.

  • Comparator B: A structurally related piperidine derivative with a known, distinct off-target profile.

Tier 1: Broad Panel Screening

The initial step involves screening against large, well-validated panels of targets known to be implicated in adverse drug events.[5][9][10]

Protocol 3.1: Broad Radioligand Binding and Enzyme Inhibition Panel

  • Objective: To identify potential off-target interactions across a diverse range of protein families.

  • Methodology: Utilize a commercial service such as the Eurofins SafetyScreen44™ or SafetyScreen87™ panel .[5][9][11] These panels cover a wide array of clinically relevant GPCRs, ion channels, transporters, and enzymes.[5][11]

    • Provide the test compound, Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, and comparators A and B at a high concentration (typically 10 µM) to the service provider.

    • The provider performs individual radioligand binding or enzyme activity assays for each target in the panel.

    • Data is reported as the percent inhibition of radioligand binding or enzyme activity at the tested concentration.

  • Data Interpretation: A result of >50% inhibition is generally considered a "hit" and warrants further investigation.

Protocol 3.2: Kinome-Wide Binding Assay

  • Objective: To assess selectivity against the human kinome, a frequent source of off-target activity.[12]

  • Methodology: Employ a platform like the DiscoverX KINOMEscan® .[13][14][15][16] This technology uses a competition binding assay to quantify interactions between the test compound and a panel of over 450 kinases.[13][14]

    • Submit Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine and comparators for screening at a standard concentration (e.g., 10 µM).

    • The KINOMEscan platform measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound.[17]

    • Results can be reported as percent of control or as dissociation constants (Kd) for significant interactions.[17]

  • Data Interpretation: Hits are identified based on a pre-defined threshold (e.g., <10% of control remaining). The output is often visualized as a "tree spot" diagram, mapping selectivity across the kinome.

Table 1: Hypothetical Tier 1 Screening Results (@ 10 µM)

Target ClassTargetEthyl-(1-methyl-piperidin-2-ylmethyl)-amine (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)
GPCR Presumed Target (e.g., 5-HT1A)95%98%15%
Dopamine D265%5%8%
Muscarinic M25%2%75%
Adrenergic α1A58%3%12%
Ion Channel hERG45%2%10%
Kinase Kinase X8%4%88%
Kinase Y72%6%9%

This data is illustrative and for guidance purposes only.

Based on this hypothetical data, Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine shows high activity at its presumed target but also significant off-target interactions with the Dopamine D2 and Adrenergic α1A receptors, as well as Kinase Y. The moderate hERG activity is also a flag for potential cardiotoxicity.[6]

Tier 2: Hit Validation and Functional Characterization

All significant hits from Tier 1 must be validated through dose-response studies and functional assays to confirm their biological relevance.

Protocol 3.3: Dose-Response Affinity/Potency Determination

  • Objective: To determine the affinity (Ki) or potency (IC50) of the compound for the validated off-targets.

  • Methodology:

    • For each identified off-target (e.g., Dopamine D2, Adrenergic α1A, Kinase Y), perform the corresponding binding or enzyme inhibition assay.

    • Use a serial dilution of the test compound, typically an 8- to 12-point curve, ranging from sub-nanomolar to high micromolar concentrations.

    • Fit the resulting data to a sigmoidal dose-response curve to calculate the IC50 or Ki value.

  • Data Interpretation: The selectivity window is a key metric, calculated as the ratio of the off-target IC50/Ki to the on-target IC50/Ki. A selectivity window of >100-fold is often desired.

Protocol 3.4: Cell-Based Functional Assays

  • Objective: To determine if binding to an off-target protein translates into a functional response (agonist, antagonist, or inverse agonist) in a cellular context.

  • Methodology: The choice of assay depends on the target's signaling pathway.

    • For GPCRs (e.g., D2, α1A): Measure downstream signaling events like cAMP accumulation (for Gs/Gi-coupled receptors) or intracellular calcium mobilization (for Gq-coupled receptors).

    • For Kinases (e.g., Kinase Y): Use a cellular assay that measures the phosphorylation of a known substrate of that kinase.

    • Culture cells engineered to express the target of interest.

    • Treat the cells with a dose-response curve of the test compound.

    • Measure the relevant functional readout using a plate-based detection method (e.g., HTRF, fluorescence).

  • Data Interpretation: Generate EC50 (for agonists) or IC50 (for antagonists) values. Comparing these to the on-target functional potency provides a more physiologically relevant measure of selectivity.

Table 2: Hypothetical Tier 2 Dose-Response and Functional Data

CompoundTargetBinding Ki (nM)Functional IC50/EC50 (nM)Selectivity Window (vs. On-Target Ki)
Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine On-Target (5-HT1A) 5 12 (agonist) -
Dopamine D2150250 (antagonist)30x
Adrenergic α1A220400 (antagonist)44x
Kinase Y95180 (inhibitor)19x
Comparator A On-Target (5-HT1A) 2 8 (agonist) -
Dopamine D2>10,000>10,000>5000x
Adrenergic α1A>10,000>10,000>5000x
Kinase Y>10,000>10,000>5000x
Comparator B On-Target (5-HT1A) >10,000>10,000-
Muscarinic M22555 (antagonist)-
Kinase X4090 (inhibitor)-

This comparative table clearly illustrates that while Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is potent at its primary target, its selectivity windows against several off-targets are narrow, posing a potential liability. In contrast, Comparator A demonstrates a highly selective profile.

Advanced Profiling and Mechanistic Studies

For compounds progressing through lead optimization, more advanced techniques can provide deeper insights.

  • Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement in an unlysed cellular environment or even in tissues, providing strong evidence that the compound interacts with its intended (and unintended) targets in a physiological setting.

  • Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected biological activities not predicted by target-based screens.[18] Comparing the phenotypic "fingerprint" of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine to well-characterized reference compounds can help elucidate its mechanism of action and potential polypharmacology.

  • Computational Modeling: In silico methods, such as molecular similarity analysis and machine learning models, can help predict potential cross-reactivity based on the compound's structure and the similarity of binding sites across different proteins.[12][19][20][21]

Logical Relationship of Profiling Data

G A In Vitro Binding (Ki) B In Vitro Functional (IC50/EC50) A->B correlates to E Predicted Safety Liability A->E suggests C Cellular Target Engagement (CETSA) B->C confirms in situ D Phenotypic Response C->D causes D->E informs

Caption: Relationship between different types of cross-reactivity data.

Conclusion and Recommendations

This guide outlines a systematic, evidence-based strategy for generating a comprehensive cross-reactivity profile for the novel compound Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine. The initial broad screening against safety and kinase panels is a crucial first step to identify potential liabilities. Subsequent validation with dose-response and functional assays provides quantitative data on selectivity, which is essential for decision-making.

Based on our hypothetical analysis, Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine would require significant medicinal chemistry efforts to mitigate its off-target activities at the D2, α1A, and Kinase Y targets before it could be considered a viable lead candidate. The comparative data against a clean (Comparator A) and a dirty (Comparator B) compound provides essential context for interpreting these results and setting benchmarks for the optimization program. Early and comprehensive cross-reactivity profiling is not merely a checkbox exercise; it is a foundational component of modern, safety-conscious drug discovery.[6][22][23]

References

  • Safety and Off-Target Drug Screening Services | Reaction Biology. Reaction Biology. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay - Creative Biolabs. Creative Biolabs. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Drug Target Review. Available at: [Link]

  • DiscoverX and the SGC Partner to Make an Annotated Collection of >600 Kinase Inhibitors Freely Available - FirstWord HealthTech. FirstWord HealthTech. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories. Available at: [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. Patsnap. Available at: [Link]

  • SafetyScreen87 Panel - TW - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. Altasciences. Available at: [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • SafetyScreen44™ Panel - Eurofins. Eurofins. Available at: [Link]

  • Knowledge-Based Approaches to Off-Target Screening - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • Eurofins Panlabs Safety Screening Webinar - YouTube. YouTube. Available at: [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Safety Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Cross-Reactivity Assessment | Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals - EMA. European Medicines Agency. Available at: [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. LINCS Data Portal. Available at: [Link]

  • Small-molecule Profiling | Broad Institute. Broad Institute. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. ResearchGate. Available at: [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications. ACS Publications. Available at: [Link]

  • Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases - ACG Publications. ACG Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine proper disposal procedures

The following guide details the operational safety and disposal protocols for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (Systematic name: N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine). As a specialized pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (Systematic name: N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine).

As a specialized pharmaceutical intermediate containing a piperidine ring and a secondary amine, this compound presents a dual-hazard profile (Corrosive & Flammable). This guide prioritizes "worst-case" handling to ensure maximum safety margins, treating the substance as a Class 8 (Corrosive) and Class 3 (Flammable) hazard.

Executive Safety Summary
  • Primary Hazards: Corrosive (Causes severe skin/eye burns) and Flammable Liquid .

  • RCRA Waste Codes (USA): D001 (Ignitable), D002 (Corrosive).

  • Disposal Method: High-temperature incineration at a permitted hazardous waste facility.

  • Critical Incompatibility: Violent reaction with Strong Oxidizers (e.g., peroxides, nitrates) and Strong Acids .

  • DEA Watch List: Contains a piperidine moiety. While not always explicitly controlled, verify local List I/II chemical precursor regulations before large-scale transport.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior is the first step to safe disposal.

PropertyValue / CharacteristicOperational Implication
Structure Piperidine ring with N-methyl & ethylaminomethyl side chain.Basic (High pH): Reacts exothermically with acids.
Physical State Liquid (Colorless to light yellow).[1][2]Vapor Risk: Use only in a fume hood.[3]
Flash Point Estimated < 60°C (140°F).Fire Risk: Ground all equipment; use spark-proof tools.
Basicity (pKa) ~10–11 (Estimated).Corrosivity: Destroys tissue on contact. Do not use metal containers.
Odor Amine-like (Fishy/Ammonia).Detection: Olfactory fatigue possible; do not rely on smell for safety.
Pre-Disposal Stabilization & Segregation

Objective: Prevent accidental reactions in the waste stream.

A. Segregation Rules
  • DO NOT MIX with acidic waste streams (e.g., HCl, H₂SO₄). This will generate extreme heat and potentially toxic vapors.[1][2][4][5]

  • DO NOT MIX with oxidizers (e.g., nitric acid, permanganates). This can cause immediate fire or explosion.

  • DO NOT MIX with halogenated solvents (e.g., DCM, Chloroform) unless explicitly approved by the waste facility, as amines can react with halocarbons to form shock-sensitive salts or generate heat.

B. Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Forbidden: Aluminum or Zinc/Galvanized steel (Amine attacks these metals, generating hydrogen gas).

Step-by-Step Disposal Protocol
Scenario A: Small Volume (Lab Scale < 500 mL)

Goal: Safe packaging for pickup by EHS/Waste Management.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, and closed-toe shoes.

    • Work inside a certified chemical fume hood.

  • Transfer:

    • Pour the amine into a clean, chemically compatible screw-cap container (HDPE preferred).

    • Leave 10% headspace to allow for thermal expansion.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: "Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, 95%+"

    • Hazards: Check "Flammable" and "Corrosive".[1]

    • pH: Mark as "Basic (pH > 12)".

  • Secondary Containment:

    • Place the sealed bottle into a secondary plastic tray or ziplock bag to contain leaks.

Scenario B: Spill Cleanup (Emergency Disposal)

Goal: Neutralize and collect spilled material without generating toxic fumes.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • PPE Upgrade: Wear a face shield and butyl rubber gloves if available (better resistance than nitrile for prolonged exposure).

  • Absorb:

    • Use an inert absorbent (Vermiculite, Dry Sand, or Commercial Amine Sponges).

    • Caution: Do not use paper towels or sawdust (combustible materials may ignite due to heat of absorption).

  • Collect:

    • Scoop absorbed material into a wide-mouth HDPE jar using non-sparking plastic tools.

    • Label as "Debris contaminated with Flammable/Corrosive Amine".

Disposal Decision Logic (Workflow)

DisposalWorkflow Start Waste Generation: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine CheckState Is the waste Pure or Mixed? Start->CheckState Pure Pure Liquid CheckState->Pure Mixed Mixed Stream CheckState->Mixed Container Select Container: HDPE or Glass (No Metal) Pure->Container CheckMix Mixed with Acids or Oxidizers? Mixed->CheckMix Segregate SEGREGATE IMMEDIATELY Do not combine. CheckMix->Segregate Yes CheckMix->Container No (Compatible Solvents) Segregate->Container After Separation Label Labeling: 'Flammable' & 'Corrosive' Codes: D001, D002 Container->Label Storage Storage: Cool, Ventilated Cabinet (Flammables Cabinet) Label->Storage Disposal Final Disposal: High-Temp Incineration (Permitted Facility) Storage->Disposal

Figure 1: Operational decision tree for the segregation and packaging of amine waste streams.

Regulatory & Compliance Data
RegulationClassificationRequirement
EPA (RCRA) D001 (Ignitable)Flash point < 60°C. Must be treated as flammable waste.
EPA (RCRA) D002 (Corrosive)pH ≥ 12.5. Must be treated as corrosive waste.
DOT (Transport) UN 2733 or UN 2734Likely "Amines, liquid, corrosive, flammable, n.o.s." or similar.
DEA (List I) Check Required Piperidine is a List I chemical. Derivatives may trigger surveillance if used in bulk.
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Codes D001 & D002. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Executive Safety Summary Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (and its structural analogs) presents a dual-threat profile common to lipophilic diamines: severe corrosivity and high tissue permeability .[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (and its structural analogs) presents a dual-threat profile common to lipophilic diamines: severe corrosivity and high tissue permeability .[1]

Unlike simple inorganic bases, the piperidine ring confers lipophilicity, allowing the molecule to penetrate the stratum corneum rapidly. This results in deep-tissue chemical burns that may not be immediately painful, leading to delayed treatment and extensive necrosis. Furthermore, volatile amine vapors can cause glaucopsia ("blue haze"), a temporary but disorienting corneal edema.

Immediate Action Required:

  • Primary Hazard: Skin Corrosion (Category 1B) / Serious Eye Damage (Category 1).[2][3]

  • Sensitization: High potential for respiratory and skin sensitization.

  • Strict Prohibition: Never handle this compound outside of a functioning fume hood.

Hazard Mechanism & Causality

Why specific PPE is required beyond standard "lab coat and gloves."

The "Blue Haze" Phenomenon (Glaucopsia)

Standard safety glasses are insufficient. Amine vapors alter the pH of the fluid on the surface of the eye, causing the corneal epithelium to swell (edema). This scatters light, creating a subjective sensation of seeing blue/grey halos around lights.

  • Operational Implication: Unvented goggles are mandatory for volumes >10 mL or when heating.

Dermal Permeation vs. Degradation

Nitrile gloves provide excellent physical barriers but variable chemical resistance to amines.

  • The Risk: Amines can permeate thin disposable nitrile gloves without visible degradation (swelling/tearing). You may be exposed before you realize the glove has failed.

  • The Solution: Use Laminate (Silver Shield/4H) liners or high-thickness (>6 mil) extended-cuff nitrile for primary handling.[1]

PPE Specification Matrix

The following matrix dictates protection levels based on operational scale.

PPE CategoryLevel 1: Analytical / Small Scale (<100 mg)Level 2: Preparative / Synthesis (>100 mg or Liquid Transfer)Rationale
Hand Protection Double Nitrile (Disposable, min 5 mil).[1] Change every 15 mins of use.Laminate Liner (e.g., Ansell Barrier) under Outer Nitrile (8 mil).Amines permeate standard nitrile. Laminate provides >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield .Prevents vapor contact with cornea (Glaucopsia) and splash burns.
Body Protection Standard Cotton Lab Coat (Buttoned).Chemical Resistant Apron (Tychem/PVC) over Lab Coat.Cotton absorbs amines, holding them against the skin. Aprons shed splashes.
Respiratory Fume Hood (Sash at 18"). No respirator needed if hood is functional.Full-Face Respirator with ABEK (Amine/Organic Vapor) cartridges if hood work is impossible.[1]Olfactory fatigue sets in quickly; smell is not a reliable warning.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for safe entry and handling.

SafetyWorkflow cluster_permeation Glove Integrity Logic Start Task Assessment VolCheck Volume > 10mL or Heating? Start->VolCheck LowRisk Standard Protocol: Double Nitrile + Goggles VolCheck->LowRisk No HighRisk Enhanced Protocol: Laminate Liners + Face Shield VolCheck->HighRisk Yes HoodCheck Fume Hood Functional? LowRisk->HoodCheck Proceed Proceed with Synthesis HoodCheck->Proceed Yes (Sash <18") Stop STOP WORK Contact EHS HoodCheck->Stop No (Alarm/Low Flow) HighRisk->HoodCheck CheckGloves Check Outer Glove Every 15 Mins Proceed->CheckGloves Replace Doff & Replace CheckGloves->Replace Splash or Time Limit Replace->Proceed

Figure 1: Risk-Based PPE Selection and Operational Workflow. Note the mandatory "Stop Work" condition if fume hood ventilation is compromised.

Operational Protocols

Weighing and Transfer (The "Safe Transfer" Method)

Goal: Prevent aerosolization of the amine salt or evaporation of the free base.

  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-weigh your receiving vessel (flask) with solvent if possible to suppress vapors immediately upon addition.

  • Double Glove: Don a pair of 4-mil nitrile gloves, then a second pair of extended-cuff 8-mil nitrile gloves (or laminate liners if >10mL).[1]

  • Transfer:

    • Liquid: Use a glass syringe with a long needle (Luer-lock).[1] Avoid pouring from the bottle lip, which causes drips and ring-formation on the bench.[1]

    • Solid (Salt form): Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the outer bottle threads with a dry Kimwipe, then a solvent-dampened Kimwipe. Discard wipes into solid hazardous waste immediately.

Emergency Spill Response

Do NOT use water immediately on a neat spill. (Exothermic reaction risk).

  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash completely.

  • Adsorb: Use Vermiculite , Dry Sand , or a commercial Amine-Neutralizing Spill Kit .

    • Why: These materials absorb the liquid without generating excessive heat.

  • Collect: Scoop absorbed material into a hazardous waste bag using plastic tools.

  • Clean: Once bulk liquid is removed, clean the surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

Disposal and Waste Management

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a Class 8 Corrosive .[1][4]

  • Segregation: NEVER mix amine waste with acid waste streams (e.g., Nitric/Sulfuric acid waste). This will cause a violent exothermic reaction and potential explosion.

  • Labeling: Clearly tag waste containers as "Basic/Alkaline Organic Waste."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum) which may corrode.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine
Reactant of Route 2
Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine
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